2-Amino-1H-pyrrole-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUICKROVJTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626258 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755753-61-8 | |
| Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-1H-pyrrole-3-carbonitrile
This guide provides a comprehensive overview of the chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical characteristics, spectroscopic data, and synthetic methodologies, and explores its potential biological significance.
Core Chemical Properties
This compound, with the CAS number 755753-61-8, is a pyrrole derivative featuring an amino group at the 2-position and a nitrile group at the 3-position.[1] Its chemical structure and basic properties are summarized below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃ | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CNC(=C1C#N)N | [1] |
| InChI Key | HGUUICKROVJTES-UHFFFAOYSA-N | [1] |
| CAS Number | 755753-61-8 | [1] |
Physicochemical Characteristics
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 393.4 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.29 ± 0.1 g/cm³ | [3] |
| pKa | 17.43 ± 0.50 | [4] |
| LogP | -0.02 | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the available literature. However, the expected spectral characteristics can be inferred from data provided for its derivatives.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrrole ring and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the molecule. The carbon atoms attached to the nitrogen and nitrile groups will have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching of the pyrrole ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (107.11 g/mol ).
Synthesis and Reactivity
The synthesis of this compound derivatives has been reported through various methods, providing a basis for a plausible synthetic route to the parent compound. A common approach involves the reaction of malononitrile with an appropriate aminoacetaldehyde equivalent.
Representative Synthetic Protocol
A potential synthesis of this compound can be adapted from methodologies used for its substituted analogs. One such general procedure involves the condensation of an aminoacetaldehyde dimethyl acetal with malononitrile.[5]
Experimental Workflow for Synthesis
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity of this compound are scarce in the reviewed literature, the broader class of pyrrole-containing compounds is known for a wide range of biological activities.[6] Furthermore, derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor.[7][8]
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral or bacterial infection, as well as cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.
The STING Signaling Pathway
The discovery of 1H-pyrrole-3-carbonitrile derivatives as STING agonists suggests that this compound could serve as a valuable scaffold for the development of novel immunomodulatory agents. Further research is warranted to investigate the direct activity of the parent compound on the STING pathway and other potential biological targets.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While comprehensive experimental data for the parent compound is limited, the available information on its derivatives provides a solid foundation for further investigation. Its structural similarity to known STING agonists highlights a promising avenue for future research into its immunomodulatory properties. The synthetic methodologies established for related compounds offer a clear path for accessing this molecule for further study.
References
- 1. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]
- 7. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This guide consolidates available data on its chemical and physical properties, safety information, and potential synthesis strategies. Notably, this whitepaper explores the potential biological activity of the broader class of 1H-pyrrole-3-carbonitrile derivatives as agonists of the Stimulator of Interferon Genes (STING) receptor, suggesting a possible role for the title compound in the modulation of the innate immune system via the cGAS-STING signaling pathway. While specific experimental data for this exact compound remains limited in publicly accessible literature, this paper aims to provide a foundational resource for researchers by detailing general experimental protocols for the synthesis of related structures and outlining the key aspects of the potentially relevant biological pathway.
Chemical Identity and Properties
This compound is a pyrrole derivative characterized by an amino group at the 2-position and a nitrile group at the 3-position of the pyrrole ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 755753-61-8 | [1] |
| Molecular Formula | C₅H₅N₃ | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CNC(=C1C#N)N | [1] |
| InChI | InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | [1] |
| InChIKey | HGUUICKROVJTES-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 393.4 ± 27.0 °C at 760 mmHg | |
| Topological Polar Surface Area | 65.6 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Safety and Handling
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 755753-61-8) is not explicitly available in the reviewed literature, several methods for the synthesis of related 2-amino-3-cyanopyrrole derivatives have been reported. These methods provide a strong foundation for the potential synthesis of the title compound.
General Synthetic Strategies
One common and versatile method for the synthesis of polysubstituted 2-aminopyrroles is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[2][3][4]
Another relevant approach is a multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles. A general procedure for a similar class of compounds is described below.[5]
Exemplary Experimental Protocol for a Related Derivative
The following protocol describes the synthesis of N-substituted 2-amino-3-cyano pyrroles and can be adapted for the synthesis of the title compound.
Reaction: Multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.
Reagents and Materials:
-
Appropriate starting materials (e.g., an α-halo ketone or equivalent, malononitrile, and an amine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, methanol, or THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the starting ketone (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent, add the amine (1.0-1.2 eq) and the base (1.0-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-amino-3-cyanopyrrole derivative.[5]
Note: The specific starting materials, reaction conditions (temperature, time), and purification methods would need to be optimized for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of this compound is not yet published, the broader class of 1H-pyrrole-3-carbonitrile derivatives has been identified as potential agonists of the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[6][7][8]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to the enzyme cyclic GMP-AMP synthase (cGAS). This activation leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.[6][7][8][9]
Caption: The cGAS-STING signaling pathway.
Potential Role of this compound
Given that derivatives of 1H-pyrrole-3-carbonitrile have shown potential as STING agonists, it is plausible that this compound could also interact with and activate the STING receptor. If confirmed, this would position the compound as a potential immunomodulatory agent with applications in immunotherapy for cancer and infectious diseases. Further experimental validation is required to ascertain this activity.
Spectroscopic Data
Specific, experimentally determined spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrrole ring protons and the amino group protons. The chemical shifts and coupling constants would be characteristic of the substituted pyrrole ring system. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrrole ring and the nitrile carbon. The chemical shifts would be indicative of their electronic environment. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino and pyrrole NH groups, the C≡N stretching of the nitrile group, and C=C and C-N stretching vibrations of the pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₅H₅N₃). Fragmentation patterns may provide further structural information. |
Conclusion
This compound (CAS 755753-61-8) is a small heterocyclic molecule with potential for further investigation in the field of medicinal chemistry. While detailed experimental data for this specific compound is currently sparse, the known synthetic methodologies for related 2-aminopyrrole-3-carbonitriles provide a solid basis for its preparation. The potential of the 1H-pyrrole-3-carbonitrile scaffold to act as a STING agonist highlights a promising avenue for future research into the biological activity of the title compound. This could lead to the development of novel immunomodulatory agents for the treatment of various diseases. Further studies are warranted to fully elucidate the synthesis, spectroscopic properties, and biological functions of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile from Malononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile heterocyclic compound, 2-amino-1H-pyrrole-3-carbonitrile, from the readily available starting material, malononitrile. This pyrrole derivative serves as a crucial building block in the development of various pharmacologically active molecules. This document provides a comprehensive overview of a plausible synthetic route, including a detailed experimental protocol, quantitative data, and workflow visualizations.
Introduction
Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core, in particular, is a privileged structure found in numerous compounds with potential therapeutic applications, including but not limited to, kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The synthesis of this key intermediate from inexpensive and accessible starting materials like malononitrile is of significant interest to the drug development community.
This guide focuses on a common and efficient strategy for the construction of the 2-aminopyrrole ring system: the condensation of an α-amino aldehyde equivalent with an active methylene compound, in this case, malononitrile.
Synthetic Pathway Overview
The synthesis of this compound from malononitrile can be achieved through a Thorpe-Ziegler type reaction, which involves the base-catalyzed condensation of nitriles[1][2]. A practical approach involves the reaction of malononitrile with an α-amino aldehyde or its synthetic equivalent, such as aminoacetaldehyde dimethyl acetal. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular Thorpe-Ziegler cyclization and subsequent tautomerization to yield the stable aromatic pyrrole ring.
A patent describes a multi-step process for producing 2-amino-3-cyano pyrrole derivatives, which starts with malononitrile, benzaldehyde, and aminoacetaldehyde dimethyl acetal[3]. A more direct approach involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of an acid catalyst to form 1-substituted 2-amino-3-cyanopyrroles[4]. For the synthesis of the unsubstituted this compound, a protected aminoacetaldehyde derivative would be used, followed by a deprotection step, or by direct condensation with aminoacetaldehyde itself.
The overall transformation can be depicted as follows:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a 1-substituted 2-amino-3-cyanopyrrole, which can be adapted for the synthesis of the target compound. This protocol is based on the facile synthesis described for 1-substituted derivatives[4].
Materials:
-
N-substituted aminoacetaldehyde dimethyl acetal (1.0 eq)
-
Malononitrile (1.0-1.2 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of the N-substituted aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene, add malononitrile (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-substituted 2-amino-3-cyanopyrrole.
Quantitative Data
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 4a | R = Phenyl | 88 | 186.3-187.6 | 7.39-6.93 (m, 10H), 5.65 (s, 2H), 2.04 (s, 3H) | 148.1, 136.4, 131.6, 129.9, 129.7, 128.8, 128.5, 128.4, 126.6, 123.7, 118.0, 116.4, 73.6, 11.1 |
| 4i | R = Propyl | 89 | 90.8-91.4 | 7.30-7.15 (m, 5H), 3.55 (t, 2H), 2.05 (s, 3H), 1.65-1.55 (m, 2H), 0.85 (t, 3H) | 147.7, 137.9, 135.0, 134.3, 133.3, 130.8, 130.1, 129.6, 128.0, 127.2, 120.9, 117.9, 117.1, 112.6, 73.1, 44.1, 22.5, 11.1, 10.8 |
| 4p | R = Phenyl, 5-propyl | 86 | 104.5-105.1 | 7.41 (t, 2H), 7.30 (t, 1H), 7.22 (d, 2H), 5.93 (s, 2H), 3.55 (d, 2H), 1.89 (s, 3H), 1.63-1.58 (m, 1H), 0.54 (d, 6H) | 148.2, 132.3, 130.4, 128.9, 127.3, 123.8, 118.6, 115.2, 72.4, 49.6, 28.0, 19.8, 10.8 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives from malononitrile represents an efficient and modular approach to a valuable class of heterocyclic compounds. The methodology presented in this guide, based on established chemical principles, provides a solid foundation for researchers and drug development professionals to access these important building blocks for the discovery of new therapeutic agents. Further optimization of reaction conditions and exploration of substrate scope will continue to enhance the utility of this synthetic strategy.
References
An In-depth Technical Guide to 2-Amino-1H-pyrrole-3-carbonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and established synthetic methodologies.
Molecular Structure and Identification
This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The core pyrrole ring is functionalized with an amino group (-NH2) at the 2-position and a nitrile group (-C≡N) at the 3-position.
The standard IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2-amino-3-cyano-1H-pyrrole.[1][2][3]
Molecular Formula: C₅H₅N₃[1][2][4]
Canonical SMILES: C1=CNC(=C1C#N)N[1][4]
InChI: InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2[1][4]
InChIKey: HGUUICKROVJTES-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 107.11 g/mol | [1] |
| Monoisotopic Mass | 107.048347172 Da | [1][4] |
| Density | 1.292 g/cm³ (Predicted) | [2][4] |
| Boiling Point | 393.449 °C at 760 mmHg (Predicted) | [2][4] |
| Flash Point | 191.751 °C (Predicted) | [4] |
| pKa | 17.43 ± 0.50 (Predicted) | [2][4] |
| Topological Polar Surface Area | 65.6 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Freely Rotating Bonds | 1 | [4] |
| CAS Number | 755753-61-8 | [1][4] |
Experimental Protocols: Synthesis of Substituted 2-Aminopyrroles
While a specific protocol for the direct synthesis of this compound was not detailed in the immediate literature, general and efficient methods for the synthesis of substituted 2-amino-3-cyano pyrroles are well-established. These methods can be adapted to produce the title compound.
One common approach involves a multi-component reaction. A general procedure for the synthesis of N-substituted 2-amino-3-cyano pyrroles is as follows:
General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles: [5]
-
A solution of nitroepoxides (1.0 mmol), an amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol) in methanol is prepared.
-
The reaction mixture is stirred at 60°C for 3 hours.
-
Following the reaction, water (10 mL) is added to the mixture.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum.
-
The resulting residue is purified by silica gel chromatography (using a solvent system such as hexanes:ethyl acetate, 15:1) to yield the pure N-substituted 2-amino-3-cyano pyrrole product.
Another relevant synthetic strategy involves the microwave-assisted reaction of glycine and malononitrile to produce a hydroxy-substituted derivative, highlighting the versatility of these precursors in pyrrole synthesis.[6][7]
A further facile synthesis of 1-substituted 2-amino-3-cyanopyrroles involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile in the presence of p-toluenesulfonic acid monohydrate.[8]
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrole-3-carbonitrile have shown promising biological activity, particularly as agonists for the Stimulator of Interferon Genes (STING) receptor.[9] The STING pathway is a critical component of the innate immune system, and its activation can lead to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy and vaccine adjuvants.
The general signaling pathway initiated by a STING agonist is depicted below.
References
- 1. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-amino-3-cyano-1H-pyrrole this compound [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation [ijabbr.com]
- 7. ijabbr.com [ijabbr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with both an amino and a nitrile functional group. This arrangement of functional groups makes it a versatile building block, or "scaffold," in medicinal chemistry and materials science. The electron-rich pyrrole core, combined with the nucleophilic amino group and the electrophilic nitrile group, provides multiple reactive sites for chemical modification.
In recent years, derivatives of this compound have garnered significant attention as potential therapeutic agents, particularly as inhibitors of metallo-β-lactamases (MBLs).[1][2][3] MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.[4] The development of effective MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.[4][5] This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols and its role in drug development.
Physical and Chemical Properties
Quantitative data for the parent compound this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in the literature. The data for derivatives, where available, is provided for context.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₅H₅N₃ | [6] |
| Molecular Weight | 107.11 g/mol | [6] |
| CAS Number | 755753-61-8 | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | >300 °C (for 2-amino-5-chloro derivative) | [7] |
| Boiling Point | 393.4 ± 27.0 °C at 760 mmHg (Predicted) | - |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | - |
| pKa | 17.43 ± 0.50 (Predicted) | - |
| LogP (XLogP3-AA) | 0.6 | [6] |
| Topological Polar Surface Area | 65.6 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ ~7.5-8.0 ppm (br s, 1H, N1-H), δ ~6.5-6.8 ppm (m, 1H, H5), δ ~5.8-6.2 ppm (m, 1H, H4), δ ~4.0-5.0 ppm (br s, 2H, NH₂) |
| ¹³C NMR | δ ~150-155 ppm (C2), δ ~120-125 ppm (C5), δ ~115-120 ppm (C≡N), δ ~105-110 ppm (C4), δ ~85-90 ppm (C3) |
| FT-IR (cm⁻¹) | ~3450-3200 (N-H stretch, primary amine and pyrrole), ~3100-3000 (aromatic C-H stretch), ~2230-2210 (C≡N stretch), ~1650-1550 (C=C stretch, aromatic), ~1300-1200 (C-N stretch) |
| Mass Spectrometry (EI) | Expected [M]⁺ at m/z = 107. Key fragments may include loss of HCN (m/z = 80) and subsequent ring fragmentation.[8] |
Experimental Protocols
Synthesis Protocol: Thorpe-Ziegler Cyclization
A common and effective method for synthesizing substituted 2-aminopyrrole-3-carbonitriles involves the reaction of an α-aminoacetonitrile with a compound containing an activated methylene group, such as malononitrile, often proceeding via a Thorpe-Ziegler type cyclization. The following is a representative protocol adapted from general procedures for similar compounds.[11][12]
Workflow for Synthesis
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
Spectroscopic and Synthetic Insights into 2-Amino-1H-pyrrole-3-carbonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic properties of 2-Amino-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold. Due to the limited availability of published experimental data for the unsubstituted parent compound, this guide presents predicted spectroscopic data based on computational models and analysis of closely related analogues. It also outlines the general synthetic and analytical methodologies employed for this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from computational chemistry software and comparison with experimentally determined data for structurally similar substituted pyrroles.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | NH (pyrrole ring) |
| ~6.8 | Doublet | 1H | H5 |
| ~6.0 | Doublet | 1H | H4 |
| ~5.5 | Singlet (broad) | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 |
| ~125 | C5 |
| ~120 | CN |
| ~110 | C4 |
| ~90 | C3 |
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretch (NH and NH₂) |
| 2220-2260 | Strong, Sharp | C≡N stretch |
| 1650-1600 | Medium | N-H bend |
| 1550-1450 | Medium | C=C stretch (pyrrole ring) |
| 1400-1300 | Medium | C-N stretch |
Experimental Protocols
General Synthesis of Substituted 2-Amino-1H-pyrrole-3-carbonitriles
A common synthetic route involves a multi-component reaction. For instance, a substituted nitroepoxide can be reacted with an amine and malononitrile in the presence of a base like potassium carbonate in a solvent such as methanol. The reaction mixture is typically stirred at an elevated temperature (e.g., 60°C) for several hours. Following the reaction, the product is extracted using an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
NMR Spectroscopy
NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectra are recorded over the mid-infrared range (typically 4000-400 cm⁻¹) and provide information about the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis of a newly synthesized pyrrole derivative like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to 2-Amino-1H-pyrrole-3-carbonitrile: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1H-pyrrole-3-carbonitrile, a pivotal heterocyclic scaffold in medicinal chemistry. The document traces the historical context of its discovery, details various synthetic routes developed over time, presents key quantitative data in a structured format, and offers detailed experimental protocols for its preparation. Furthermore, it explores the biological significance of its derivatives, exemplified by the modulation of the STING signaling pathway, which is visualized using a detailed diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Discovery and History
The journey of this compound is rooted in the broader history of pyrrole chemistry. The parent pyrrole ring was first isolated in 1858 from Dippel's oil.[1] However, the systematic exploration of functionalized pyrroles, such as the 2-amino-3-cyano substituted variants, came much later.
An early and significant contribution to the synthesis of this class of compounds was made in 1975 by H. J. Roth and K. Eger, who published a paper titled "[Synthesis of 2-amino-3-cyano-pyrroles]".[2] This work represents a key milestone in the development of synthetic routes to 2-amino-3-cyanopyrroles and likely laid the groundwork for the synthesis of the unsubstituted parent compound, this compound (CAS Number: 755753-61-8).[3]
Since these initial explorations, the this compound core has garnered considerable attention as a versatile building block in the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for diverse therapeutic applications, including as inhibitors of enzymes such as mitogen-activated protein kinase (MEK) and metallo-β-lactamases, modulators of the Bcl-2 family of proteins, and more recently, as agonists of the STING (Stimulator of Interferon Genes) receptor.
Synthetic Methodologies
A variety of synthetic strategies for the preparation of this compound and its derivatives have been developed, ranging from classical condensation reactions to modern multicomponent and microwave-assisted methods.
Synthesis from Glycine and Malononitrile under Microwave Irradiation
An efficient, one-step synthesis of a 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile derivative has been reported utilizing the reaction of glycine with malononitrile under microwave irradiation.[4] This method offers the advantages of speed and efficiency.
Multicomponent Synthesis via Ring-Opening of Nitroepoxides
N-substituted 2-amino-3-cyanopyrroles can be synthesized through a multicomponent reaction involving the ring-opening of nitroepoxides. This approach allows for the generation of a diverse library of substituted pyrroles.
Domino Methodology from Alkynyl Vinyl Hydrazides
A metal-free domino reaction has been described for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides. This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.
Synthesis of a Chloro-Derivative from Tetracyanoethylene
The synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been achieved through the reaction of tetracyanoethylene (TCNE) with gaseous HCl in the presence of tin.[5][6]
Quantitative Data
This section summarizes key quantitative data for this compound and some of its derivatives.
| Property/Derivative | Value | Reference |
| This compound | ||
| CAS Number | 755753-61-8 | [3] |
| Molecular Formula | C5H5N3 | [3] |
| Molecular Weight | 107.11 g/mol | [3] |
| Derivative A12 (Tyrosinase Inhibitor) | ||
| IC50 (Tyrosinase) | 0.97 µM | [4] |
| 2-amino-3-cyanopyridine derivatives (Carbonic Anhydrase Inhibitors) | ||
| Ki (hCA I) | 2.84-112.44 µM | [7] |
| Ki (hCA II) | 2.56-31.17 µM | [7] |
Experimental Protocols
General Procedure for the Synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile[5][6]
A stirred mixture of tetracyanoethylene (TCNE) in a suitable solvent system (e.g., a mixture of acetone, ethyl acetate, and acetic acid) is cooled to approximately -5 °C. The solution is then purged with gaseous hydrogen chloride for a few minutes. Powdered tin is added to the reaction mixture, which is then allowed to warm to room temperature. After stirring for a couple of hours, the resulting precipitate (the HCl salt of the aminopyrrole) is collected by filtration. The solid is subsequently dissolved in water, and the pH is adjusted to 11 with a base (e.g., 2 M NaOH). Acetic acid is then added dropwise to adjust the pH to 5, leading to the precipitation of the desired 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
General Procedure for Multicomponent Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles[8]
A solution of a nitroepoxide, an amine, and a base (e.g., K2CO3) in a suitable solvent such as methanol is stirred at room temperature for a specified period. Following the reaction, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO4), and concentrated under reduced pressure. The resulting residue is then purified by silica gel chromatography to afford the pure N-substituted 2-amino-3-cyanopyrrole derivative.
Biological Significance and Signaling Pathways
Derivatives of this compound have shown significant potential in modulating various biological pathways, making them attractive scaffolds for drug discovery. One such promising area is the activation of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a crucial role in the innate immune response to cyclic dinucleotides (CDNs) from bacteria and viruses, as well as to self-DNA in the context of cancer.
A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as STING receptor agonists.[8] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. These cytokines play a critical role in orchestrating an anti-tumor and anti-viral immune response.
Caption: STING signaling pathway activated by a this compound derivative.
Conclusion
This compound has evolved from a subject of academic synthetic interest to a highly valued scaffold in the realm of medicinal chemistry and drug development. Its rich history of synthetic development provides a robust platform for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the modulation of key signaling pathways such as STING, underscore its continued importance. This technical guide serves as a foundational resource for scientists and researchers, providing essential historical context, practical synthetic protocols, and insights into the biological relevance of this important heterocyclic compound.
References
- 1. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of 2-amino-3-cyano-pyrroles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1H-pyrrole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Derivatives and analogs of this heterocyclic motif have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their potential in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives has been achieved through various synthetic strategies, often employing multi-component reactions that allow for the rapid generation of molecular diversity. These methods are attractive for the construction of compound libraries for high-throughput screening.
General Synthetic Approaches:
-
Gewald Reaction and Modifications: A classical approach involves the reaction of an α-cyano ketone with an activated nitrile and an amine source. Modifications of this method, including the use of microwave irradiation, have been shown to improve reaction times and yields.
-
Thorpe-Ziegler Cyclization: Intramolecular cyclization of dinitriles is another key strategy to construct the pyrrole ring.
-
Domino and Tandem Reactions: More recent and efficient methods involve domino or tandem reaction sequences, where multiple bond-forming events occur in a single pot, minimizing purification steps and improving overall efficiency. For instance, a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization has been reported for the synthesis of substituted 2-aminopyrroles.
-
Multi-component Reactions (MCRs): MCRs are powerful tools for the synthesis of complex molecules from simple starting materials in a one-pot fashion. A notable example is the reaction of an α-hydroxyketone, 3-oxobutanenitrile, and an aniline to produce highly substituted pyrroles.
Experimental Protocols:
A representative experimental protocol for the synthesis of a 2-amino-1-aryl-5-phenyl-1H-pyrrole-3-carbonitrile derivative is provided below.
Synthesis of 2-amino-1,5-diphenyl-4-methyl-1H-pyrrole-3-carbonitrile:
A mixture of benzoin (1.0 mmol), aniline (1.0 mmol), and malononitrile (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data would include:
-
Appearance: Crystalline solid.
-
Melting Point: To be determined.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) chemical shifts, multiplicities, coupling constants, and integration.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) chemical shifts.
-
HRMS (ESI): Calculated and found m/z values for [M+H]⁺.
-
IR (KBr): ν (cm⁻¹) characteristic absorption bands.
Biological Activities and Therapeutic Potential
Derivatives of this compound exhibit a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity:
Numerous studies have highlighted the potent anticancer properties of this class of compounds. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition: A primary mechanism of anticancer activity is the inhibition of protein kinases.[1][2][3] Several derivatives have been identified as potent inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
Lymphocyte-specific kinase (Lck): Lck is a tyrosine kinase involved in T-cell signaling, and its inhibition is a potential strategy for treating T-cell leukemias and autoimmune diseases.[3]
The pyrrolo[2,3-d]pyrimidine scaffold, an analog of the this compound core, is a deaza-isostere of adenine and is found in many ATP-competitive kinase inhibitors.[2]
Quantitative Data on Anticancer Activity:
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Various Cancer Cell Lines | IC₅₀ | 29 to 59 µM | [4] |
| Halogenated Benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | IC₅₀ | 40 to 204 nM | [4] |
| Imidazolylpyrrolone Derivatives | A498 and 786-O Renal Cell Carcinoma | IC₅₀ | Low micromolar range | [5] |
Antimicrobial Activity:
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi. Some studies have focused on obtaining aminopyrrole-3-carbonitrile derivatives with antimicrobial effects.[6]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| O-acyloximes of 4-formylpyrroles | Proteus mirabilis | MIC | 7.81 | [6] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 | [6] |
| 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | MIC | 0.7 | [6] |
Other Biological Activities:
-
STING Receptor Agonists: Certain 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor, a key component of the innate immune system. Activation of the cGAS-STING pathway is a promising strategy for cancer immunotherapy and the treatment of infectious diseases.
-
Metallo-β-lactamase Inhibition: The rise of carbapenem-resistant bacteria is a major public health threat. Some this compound derivatives have been shown to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization. The following diagrams illustrate key signaling pathways targeted by this compound derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[8] Dysregulation of this pathway is a hallmark of many cancers.
Caption: EGFR Signaling Pathway and Inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a central role in angiogenesis.[9] Binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[9]
Caption: VEGFR Signaling Pathway and Inhibition.
STING Signaling Pathway
The cGAS-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA.[10][11] Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[12] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[11]
References
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
The 2-Aminopyrrole Moiety: A Technical Guide to its Reactivity and Stability for Drug Development Professionals
The 2-aminopyrrole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive molecules and natural products. Its unique electronic properties impart a rich and varied reactivity, making it a versatile building block for the synthesis of complex heterocyclic systems. However, this reactivity also presents challenges in terms of the stability of the moiety, a critical consideration in drug development. This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the 2-aminopyrrole moiety, intended for researchers, scientists, and drug development professionals.
Stability of the 2-Aminopyrrole Moiety
The inherent stability of the 2-aminopyrrole core is a crucial factor in its application in drug discovery and development. While substituted 2-aminopyrroles can be stable compounds, the parent 2-aminopyrrole is known to be relatively unstable. However, it can be stored for extended periods as a protonated salt, such as a trifluoroacetate, perchlorate, or tetraphenylborate salt. The free base can be generated just prior to use by treatment with an organic base like triethylamine.
Physicochemical Properties
The physicochemical properties of 2-aminopyrrole are presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C4H6N2 | [1] |
| Molecular Weight | 82.10 g/mol | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Tautomerism
Theoretical calculations indicate that the amino tautomer of 2-aminopyrrole is the most stable form in both chloroform and water.[2] This is the experimentally observed form.[2] For 1-methyl-2-aminopyrrole, calculations suggest that both the amino and imino tautomers may be observable in aqueous solution.[2]
Degradation Pathways
Reactivity of the 2-Aminopyrrole Moiety
The 2-aminopyrrole ring is electron-rich, making it highly reactive towards electrophiles.[6] This reactivity is a key feature that is exploited in the synthesis of more complex heterocyclic systems.
Electrophilic Aromatic Substitution
Electrophilic substitution is a fundamental reaction of pyrroles. Due to the electron-donating nature of the amino group, the 2-aminopyrrole ring is highly activated towards electrophilic attack. Substitution typically occurs at the C5 position, and to a lesser extent at the C3 position, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance.
A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the pyrrole ring.[8]
Acylation and Alkylation
The amino group of 2-aminopyrroles can be readily acylated and alkylated. These reactions provide a means to introduce a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Examples of N-Alkylation of Pyrrole Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrrole | Propargyl bromide | KOH | Acetone | RT | - | 10 | |
| Pyrrole | Propargyl bromide | K2CO3 | DMF | RT | 14 | 87 | |
| Pyrrole derivative | Iodomethane | - | HMPA | - | - | 98 | [5] |
| Pyrrole derivative | Acetyl chloride | - | - | - | - | 95 | [5] |
Synthesis of Fused Heterocyclic Systems
2-Aminopyrroles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases.[9]
Synthesis of 2-Aminopyrroles
A variety of synthetic methods have been developed to access the 2-aminopyrrole core. These methods often involve multi-component reactions or domino reactions, which allow for the rapid construction of molecular complexity from simple starting materials.
Table 3: Selected Synthetic Methods for 2-Aminopyrroles
| Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| N-tosylimines, DMAD, isocyanides | Multicomponent reaction | High | [9][10] |
| Alkynyl vinyl hydrazides | Domino reaction (propargylic 3,4-diaza-Cope rearrangement and tandem isomerization/5-exo-dig N-cyclization) | up to 82 | [11][12] |
| Glycine, Malononitrile | Microwave irradiation | - | [1][13] |
| Nitroepoxides, amine, malononitrile | K2CO3, Methanol, 60°C | 88 | [1][14] |
| Aminoacetaldehyde dimethyl acetal, benzaldehyde, malononitrile | Reductive amination, cyclization, derivatization | - | [5][15] |
Role in Drug Discovery and Signaling Pathways
The 2-aminopyrrole moiety is a key structural feature in a number of compounds that exhibit potent biological activity. Notably, derivatives of 2-aminopyrrole have been identified as inhibitors of mitogen-activated protein kinase kinase (MEK) and metallo-β-lactamases (MBLs).[16]
MEK Inhibitors and the Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18] Dysregulation of this pathway is a hallmark of many cancers.[17] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, and their inhibition is a key therapeutic strategy.[18]
Figure 1: The Ras-Raf-MEK-ERK signaling pathway and the point of intervention for 2-aminopyrrole-based MEK inhibitors.
Metallo-β-Lactamase Inhibitors and Antibiotic Resistance
Metallo-β-lactamases (MBLs) are a class of enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments.[5][17] MBLs hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.
Figure 2: Mechanism of metallo-β-lactamase mediated antibiotic resistance and the inhibitory action of 2-aminopyrrole-based compounds.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles[1][15]
This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-3-cyano-pyrroles from nitroepoxides, amines, and malononitrile.
Materials:
-
Nitroepoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium carbonate (K2CO3) (1.0 mmol)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), and K2CO3 (1.0 mmol) in methanol.
-
Stir the reaction mixture at 60°C for 3 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO4 and concentrate under vacuum to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano-pyrrole.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
General Protocol for Forced Degradation Studies[3][20]
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a 2-aminopyrrole derivative.
Materials:
-
2-Aminopyrrole derivative
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H2O2)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Dissolve the 2-aminopyrrole derivative in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the 2-aminopyrrole derivative in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Treat a solution of the 2-aminopyrrole derivative with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor the reaction by HPLC at different time intervals.
-
Thermal Degradation: Expose a solid sample of the 2-aminopyrrole derivative to a high temperature (e.g., 60°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours). Dissolve samples taken at different times and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the 2-aminopyrrole derivative to light in a photostability chamber according to ICH guidelines. Analyze samples at various time points by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of degradation.
-
Characterization of Degradation Products: For significant degradation products, use LC-MS/MS to determine their mass and fragmentation patterns to aid in structure elucidation.
Conclusion
The 2-aminopyrrole moiety is a valuable and versatile scaffold in modern drug discovery. Its electron-rich nature provides a handle for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. However, this inherent reactivity also necessitates a thorough understanding and characterization of its stability profile. By carefully considering the factors that influence the stability of the 2-aminopyrrole core and by employing appropriate synthetic and analytical methodologies, researchers can successfully leverage the unique properties of this important heterocyclic system in the development of novel therapeutics. This guide has provided a foundational overview of the key aspects of 2-aminopyrrole reactivity and stability, offering a valuable resource for scientists and professionals in the field of drug development.
References
- 1. rsc.org [rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Revisiting the Metallo-β-Lactamase–Mediated Antibiotic Resistance: Exploring Novel Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. (Open Access) Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation (2013) | Sayed Ali Ahmadi | 2 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Versatile Pyrrole-3-Carbonitrile Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the pyrrole-3-carbonitrile moiety has emerged as a particularly versatile pharmacophore, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant biological activities associated with pyrrole-3-carbonitrile scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the exploration and development of novel therapeutics based on this promising chemical entity.
Anticancer Activity
Pyrrole-3-carbonitrile derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of key signaling pathways, and induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative pyrrole-3-carbonitrile derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aroyl-1-arylpyrroles (ARAPs) | Compound 28 | MCF-7 (Breast) | 0.06 | [1] |
| Compound 30 | MCF-7 (Breast) | 0.016 | [1] | |
| Compound 33 | MCF-7 (Breast) | 0.05 | [1] | |
| Compound 34 | MCF-7 (Breast) | 0.029 | [1] | |
| Isatin-Pyrrole Hybrids | Compound 6 | HepG2 (Liver) | 0.47 | [2] |
| Tetrasubstituted Pyrroles (TSPs) | Compound 10a | A375 (Melanoma) | 10 | [3] |
| TSP Derivatives | A375 (Melanoma) | 10 - 27 | [3] | |
| Pyrrole-Indole Hybrids | Compound 3h | T47D (Breast) | 2.4 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole-3-carbonitrile test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole-3-carbonitrile compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Tubulin Polymerization Inhibition
Several potent anticancer pyrrole-3-carbonitrile derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), exert their cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Antimicrobial Activity
Pyrrole-3-carbonitrile derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrrole-3-carbonitrile derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyrrole-3-carbonitriles | 2-Amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | [8] |
| Pyrrolo [2,3-b] Pyrroles | Compound 2 | Pseudomonas aeruginosa | 50 | [9] |
| Compound 3 | Staphylococcus aureus | 25 | [9] | |
| Compound 2 | Candida albicans | 25 | [9] | |
| Pyrrole-3-carboxaldehydes | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrrole-3-carbonitrile test compounds
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrrole-3-carbonitrile compounds in the appropriate broth medium directly in the 96-well microtiter plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, except for the negative control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity
Certain pyrrole-3-carbonitrile derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[11][12]
Quantitative COX-2 Inhibitory Activity Data
| Compound Class | Derivative | COX-2 IC50 (µM) | Reference |
| Pyrrole-Cinnamate Hybrids | Hybrid 5 | 0.55 | [11] |
| Hybrid 6 | 7.0 | [11] | |
| Pyrrole Derivatives | Compound 4 | 0.65 | [11] |
| Pyrrole Carboxylic Acids | Compound 4g | > Celecoxib | [12] |
| Compound 4h | > Celecoxib | [12] | |
| Compound 4k | > Celecoxib | [12] | |
| Compound 4l | > Celecoxib | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Commercially available COX inhibitor screening assay kits are commonly used to evaluate the inhibitory activity of compounds against COX-1 and COX-2.
Principle: The assay typically measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
General Procedure (based on commercially available kits):
-
Reagent Preparation: Prepare all reagents as per the kit's instructions, including the enzyme (COX-2), heme, arachidonic acid (substrate), and the colorimetric substrate (TMPD).
-
Compound Incubation: Add the pyrrole-3-carbonitrile test compounds at various concentrations to the wells of a 96-well plate. Also, include a known COX-2 inhibitor as a positive control and a vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme and heme to each well and incubate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Pyrrole-3-carbonitrile derivatives can inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[1][10][13][14][15]
Kinase Inhibition
The pyrrole-3-carbonitrile scaffold has been successfully employed in the design of potent and selective kinase inhibitors, with a particular focus on Janus kinase 2 (JAK2), a key player in myeloproliferative disorders.[16][17][18][19][20][21]
Quantitative JAK2 Inhibitory Activity Data
| Compound Class | Derivative | JAK2 IC50 (nM) | Reference |
| Pyrrole-3-carboxamides | Compound 28 (NMS-P953) | Potent and orally bioavailable | [16][17][18] |
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | Compound 5g | Nanomolar inhibitor | [20][21] |
Experimental Protocol: In Vitro JAK2 Kinase Assay
The inhibitory activity of compounds against JAK2 is typically evaluated using in vitro kinase assays, often employing technologies like LanthaScreen™ or Z'-LYTE™.
Principle (LanthaScreen™ Eu Kinase Binding Assay): This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. Binding of the tracer to the kinase is detected by fluorescence resonance energy transfer (FRET) from a europium-labeled anti-tag antibody bound to the kinase to the tracer.
General Procedure:
-
Reagent Preparation: Prepare solutions of the JAK2 enzyme, the europium-labeled antibody, the fluorescent tracer, and the pyrrole-3-carbonitrile test compounds.
-
Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Kinase/Antibody Addition: Add the JAK2 enzyme and the anti-tag antibody mixture to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway: JAK-STAT Signaling
Pyrrole-3-carbonitrile derivatives can inhibit JAK2, thereby blocking the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell proliferation and survival.[3][22][23][24][25]
STING Agonism
A novel and exciting area of research for pyrrole-3-carbonitrile scaffolds is their activity as agonists of the Stimulator of Interferon Genes (STING) pathway.[11][13][24][26][27][28] STING is a key mediator of innate immunity, and its activation can lead to potent anti-tumor and anti-infective responses.
Quantitative STING Agonist Activity Data
| Compound Class | Derivative | Assay | Activity | Reference |
| 1H-Pyrrole-3-carbonitriles | Compound 4A | THP1 Reporter Assay | EC50 = 10.49 ± 1.95 µM | [26] |
| Compound 7F | THP1 Reporter Assay | Comparable to SR-717 | [13][26] | |
| Compound 7P | THP1 Reporter Assay | Comparable to SR-717 | [13][26] | |
| Compound 7R | THP1 Reporter Assay | Comparable to SR-717 | [13][26] |
Experimental Protocol: STING Activation Reporter Assay
Cell-based reporter assays are commonly used to screen for and characterize STING agonists. These assays typically use a cell line (e.g., THP-1 or HEK293T) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[12][29][30][31][32]
Materials:
-
Reporter cell line (e.g., THP-1-ISG-Lucia)
-
Cell culture medium
-
Pyrrole-3-carbonitrile test compounds
-
Known STING agonist (e.g., cGAMP) as a positive control
-
96-well white, clear-bottom sterile plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the pyrrole-3-carbonitrile compounds to the wells. Include a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 18-24 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of STING activation. Calculate the fold induction of the reporter gene expression compared to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).
Signaling Pathway: STING Activation
Pyrrole-3-carbonitrile derivatives can act as small-molecule agonists of STING, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[11][16][26][33][34][35]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 24. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. shutterstock.com [shutterstock.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists (2023) | Chan-Juan Shen | 1 Citations [scispace.com]
- 29. benchchem.com [benchchem.com]
- 30. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 34. m.youtube.com [m.youtube.com]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-amino-1H-pyrrole-3-carbonitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents.
Introduction
The this compound scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Traditional methods for the synthesis of these compounds often require long reaction times, harsh conditions, and tedious purification procedures. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced purity of the final products. This technology is aligned with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.
The protocols outlined below describe multi-component reactions, a highly efficient approach where three or more reactants are combined in a single step to form a complex product, thereby minimizing waste and operational steps.
General Reaction Scheme
A common and efficient method for the synthesis of substituted this compound derivatives is the three-component reaction between an α-amino acid (e.g., glycine), an active methylene nitrile (e.g., malononitrile), and a suitable carbonyl compound, often facilitated by a base and accelerated by microwave irradiation.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile from Glycine
This protocol describes the synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile from glycine and malononitrile, a key intermediate for further functionalization.[1][2][3][4]
Materials:
-
Glycine
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine glycine (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes with a power of 150 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: General Procedure for the Synthesis of Substituted 2-Amino-4-aryl-1H-pyrrole-3-carbonitriles
This protocol is adapted from the synthesis of structurally related 2-amino-3-cyanopyridines and can be applied to the synthesis of a variety of this compound derivatives by varying the aldehyde and ketone starting materials.[5][6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde) (2 mmol)
-
Ketone (e.g., acetophenone) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Microwave reactor
Procedure:
-
In a 25 mL dry flask, thoroughly mix the aromatic aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with a small amount of ethanol (2 mL).
-
Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-4-aryl-1H-pyrrole-3-carbonitrile derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various this compound and related derivatives.
Table 1: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives [5][6]
| Entry | Ar | R | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄ | 4-MeOC₆H₄ | 8 | 83 |
| 2 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 7 | 80 |
| 3 | 4-MeC₆H₄ | 4-MeOC₆H₄ | 9 | 75 |
| 4 | C₆H₅ | 4-MeOC₆H₄ | 9 | 72 |
| 5 | 4-ClC₆H₄ | C₆H₅ | 8 | 86 |
| 6 | 4-MeOC₆H₄ | C₆H₅ | 7 | 82 |
| 7 | 4-MeC₆H₄ | C₆H₅ | 9 | 78 |
| 8 | C₆H₅ | C₆H₅ | 9 | 75 |
| 9 | 4-ClC₆H₄ | CH₃ | 8 | 84 |
Table 2: Microwave-Assisted Intramolecular Cyclocondensation to Yield 1H-Pyrrol-3-oles [7]
| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |
| 1 | CH₂Ph | Me | Me | Me | 86 |
| 2 | CH₂Ph | Me | Me | Et | 81 |
| 3 | CH₂(4-OH-Ph) | Me | Me | Me | 75 |
| 4 | CH₂(4-OH-Ph) | Me | Me | Et | 72 |
| 5 | CH₂(Indole) | Me | Me | Me | 68 |
| 6 | CH₂(Indole) | Me | Me | Et | 65 |
| 7 | Me | Me | Me | Me | 58 |
| 8 | Me | Me | Me | Et | 55 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijabbr.com [ijabbr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-1H-pyrrole-3-carbonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1H-pyrrole-3-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a reactive amino group and a cyano moiety on a pyrrole ring, make it an excellent starting material for the synthesis of a diverse array of biologically active compounds. This privileged structure has been successfully employed in the development of potent inhibitors for various therapeutic targets, including bacterial enzymes and protein kinases involved in cancer progression. These notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of metallo-β-lactamase inhibitors and kinase inhibitors. Detailed protocols for the synthesis and biological evaluation of representative derivatives are also presented.
Applications in Medicinal Chemistry
The this compound core has been instrumental in the design of inhibitors for several key drug targets.
Metallo-β-lactamase (MBL) Inhibitors
Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The this compound scaffold has been utilized to develop potent MBL inhibitors. Structure-activity relationship (SAR) studies have revealed that the 3-carbonitrile group, along with substitutions at the N-1, C-4, and C-5 positions of the pyrrole ring, are crucial for inhibitory activity against various MBL subclasses, including IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).[1][2] N-benzoyl derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown potent in vitro activity with inhibition constants in the low micromolar range and have demonstrated the ability to restore the sensitivity of MBL-producing bacteria to meropenem.[1]
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound framework has served as a foundation for the development of potent inhibitors of several protein kinases.
-
EGFR and VEGFR Inhibitors: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from this compound precursors, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are key players in tumor growth, proliferation, and angiogenesis.[3] Certain derivatives have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range.[4][5]
-
Lymphocyte-specific Kinase (Lck) Inhibitors: Novel series of pyrrole derivatives have been synthesized and identified as potent inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling. The most potent compounds in these series exhibit IC50 values below 10 nM.[6]
Anticancer Agents
Beyond specific kinase inhibition, various derivatives of this compound have demonstrated broader anticancer activity. For instance, imidazolylpyrrolone-based compounds derived from this scaffold have shown promising cytotoxic effects against renal cell carcinoma cell lines.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds derived from this compound.
Table 1: Metallo-β-lactamase Inhibitory Activity
| Compound ID | Target MBL | Inhibition Constant (Kᵢ) | Reference |
| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | IMP-1, CphA, AIM-1 | Low µM range | [1] |
| N-acylamide derivative 10 | IMP-1 | Potent inhibitor | [1] |
| N-acylamide derivative 11 | IMP-1 | Potent inhibitor | [1] |
Table 2: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 12i | EGFR (T790M mutant) | 0.21 nM | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative 12i | EGFR (wild-type) | 22 nM | [5] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k | EGFR | 79 nM | [4] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k | Her2 | 40 nM | [4] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k | VEGFR2 | 136 nM | [4] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide 5k | CDK2 | Potent inhibitor | [4] |
| Novel pyrrole derivatives | Lck | <10 nM | [6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles
This protocol describes a multi-component reaction for the synthesis of N-substituted 2-amino-3-cyano pyrroles.[7]
Materials:
-
Nitroepoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine the nitroepoxide (1.0 mmol), amine (1.0 mmol), malononitrile (1.2 mmol), and K₂CO₃ (1.0 mmol) in methanol.
-
Stir the reaction mixture at 60°C for 3 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO₄ and concentrate under vacuum to obtain the crude product.
-
Purify the residue by silica gel chromatography using a mixture of hexanes and ethyl acetate (e.g., 15:1) as the eluent to afford the pure N-substituted 2-amino-3-cyano pyrrole.
Protocol 2: Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
This protocol details the synthesis of a di-cyanated and chlorinated pyrrole derivative.[8]
Materials:
-
Tetracyanoethylene (TCNE) (3.00 mmol, 384 mg)
-
Acetone (Me₂CO) (2 mL)
-
Ethyl acetate (EtOAc) (4 mL)
-
Acetic acid (AcOH) (2 mL)
-
Hydrogen chloride (HCl) gas
-
Powdered tin (Sn) (3.00 mmol, 356 mg)
-
Diethyl ether (Et₂O)
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
Procedure:
-
Prepare a stirred mixture of TCNE in Me₂CO, EtOAc, and AcOH in a flask and cool to approximately -5°C.
-
Purge the mixture with HCl gas for 2 minutes.
-
Add powdered Sn to the mixture and allow it to warm to room temperature (ca. 20°C).
-
Stir the reaction for 2 hours, during which a yellow precipitate will form.
-
Filter the precipitate and wash it with Et₂O (5 mL).
-
Dissolve the solid in water (5 mL) and adjust the pH to 11 by adding 2 M NaOH.
-
Add AcOH dropwise until the pH reaches 5, at which point a colorless precipitate will form.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
Protocol 3: In Vitro Kinase Inhibitory Assay (General)
This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-based derivatives.
Caption: Mechanism of metallo-β-lactamase inhibition by pyrrole-based compounds.
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing 2-amino-1H-pyrrole-3-carbonitrile as a key starting material. The focus is on the construction of the versatile pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous clinically relevant kinase inhibitors.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The pyrrolo[2,3-d]pyrimidine scaffold, an analogue of adenine, serves as an excellent framework for the design of ATP-competitive kinase inhibitors.[1] The readily available this compound is a crucial precursor for the efficient synthesis of this privileged scaffold. This document outlines the synthetic strategies and provides detailed experimental protocols for the preparation of pyrrolo[2,3-d]pyrimidine-based inhibitors targeting key kinases in cancer therapy.
General Synthetic Pathway
The general strategy for the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors from this compound involves an initial cyclization to form the core heterocyclic system. This is typically followed by functionalization at various positions to achieve potency and selectivity against the target kinase.
References
Application Notes and Protocols: 2-Amino-1H-pyrrole-3-carbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-1H-pyrrole-3-carbonitrile as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse and biologically relevant heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.
Introduction
This compound is a highly functionalized five-membered heterocyclic scaffold. Its unique arrangement of amino, cyano, and pyrrole functionalities makes it an ideal substrate for various multicomponent reactions. MCRs offer significant advantages over traditional linear synthesis, including higher atom economy, reduced reaction times, and the ability to generate complex molecules in a single step. This makes the use of this compound in MCRs a powerful strategy for the rapid generation of compound libraries for drug discovery and materials science.
Derivatives of this scaffold have shown a wide range of biological activities, including acting as enzyme inhibitors and modulators of signaling pathways. For instance, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] Furthermore, 1H-pyrrole-3-carbonitrile derivatives have been discovered to be agonists of the STING (stimulator of interferon genes) receptor, a key component of the innate immune system, highlighting their potential in cancer immunotherapy and vaccine development.[2]
Multicomponent Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles
A robust and efficient multicomponent synthesis of N-substituted 2-amino-3-cyano-pyrroles involves the reaction of nitroepoxides, amines, and malononitrile. This one-pot reaction proceeds under mild conditions and demonstrates broad substrate scope.
General Reaction Scheme
Caption: General workflow for the multicomponent synthesis.
Quantitative Data Summary
The following table summarizes the yields for a variety of N-substituted 2-amino-3-cyano-pyrroles synthesized via the multicomponent reaction of nitroepoxides, amines, and malononitrile.
| Entry | Nitroepoxide (R1, R2) | Amine (R3) | Product | Yield (%) |
| 1 | Phenyl, Methyl | Phenylamine | 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | 88 |
| 2 | Phenyl, Methyl | 4-Methylphenylamine | 2-amino-1-(4-methylphenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 83 |
| 3 | Phenyl, Methyl | 4-Chlorophenylamine | 2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 73 |
| 4 | Phenyl, Methyl | Benzylamine | 2-amino-1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 86 |
| 5 | Phenyl, Methyl | Propylamine | 2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile | 89 |
| 6 | Propyl, Methyl | Phenylamine | 2-amino-4-methyl-1-phenyl-5-propyl-1H-pyrrole-3-carbonitrile | Not Reported |
Data extracted from a study on the multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Amino-3-cyano-pyrroles
Materials:
-
Nitroepoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the nitroepoxide (1.0 mmol), amine (1.0 mmol), and malononitrile (1.2 mmol) in methanol, add potassium carbonate (1.0 mmol).
-
Stir the reaction mixture at 60°C for 3 hours.
-
After completion of the reaction (monitored by TLC), add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-substituted 2-amino-3-cyano-pyrrole.
Application in Modulating Immune Signaling Pathways
Derivatives of 1H-pyrrole-3-carbonitrile have been identified as agonists of the STING (Stimulator of Interferon Genes) signaling pathway.[2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activation of this pathway has shown significant promise in the field of cancer immunotherapy.
The STING Signaling Pathway
Caption: The STING signaling pathway and the role of agonists.
The activation of STING by these synthetic small molecules leads to the phosphorylation of TBK1 and IRF3, ultimately inducing the expression of type I interferons and other pro-inflammatory cytokines. This highlights the potential for developing novel immunotherapies based on the this compound scaffold.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting derivatives, make this scaffold highly attractive for applications in drug discovery and medicinal chemistry. The ability of these compounds to modulate key biological pathways, such as the STING signaling cascade, opens up exciting new avenues for the development of novel therapeutics.
References
- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of STING Receptor Agonists from 1H-Pyrrole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel STING (Stimulator of Interferon Genes) receptor agonists derived from a 1H-pyrrole-3-carbonitrile scaffold. This series of compounds has demonstrated promising activity, comparable to known STING agonists like SR-717.[1][2]
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[3] Activation of STING, an endoplasmic reticulum-associated protein, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This response initiates a potent anti-tumor and anti-pathogen immune reaction, making STING an attractive target for therapeutic intervention.[1][5][6] The 1H-pyrrole-3-carbonitrile derivatives represent a novel class of small-molecule STING agonists with the potential for development as cancer immunotherapeutics.[1][2]
Data Presentation: In Vitro Activity of Lead Compounds
The following tables summarize the quantitative data for key 1H-pyrrole-3-carbonitrile derivatives, highlighting their potency in activating the STING pathway and their direct binding to the STING protein.
Table 1: STING Activation in THP-1-ISG-Lucia Reporter Cells
| Compound | EC50 (μM) |
| 4A | 10.49 ± 1.95 |
| 7F | 10.63 ± 1.27 |
| 7P | 10.51 ± 1.19 |
| 7R | 10.28 ± 1.05 |
| SR-717 (Reference) | 9.87 ± 1.12 |
EC50 values represent the concentration of the compound required to induce a half-maximal response in an interferon-stimulated gene (ISG) luciferase reporter assay in human THP-1 cells.[1]
Table 2: Thermal Stability Shift of hSTINGREF Protein
| Compound | ΔTm (°C) |
| 4A | +3.5 |
| 7F | +4.1 |
| 7P | +4.3 |
| 7R | +4.5 |
| SR-717 (Reference) | +4.8 |
ΔTm represents the change in the melting temperature of the human STING protein (REF allele) upon binding of the compound, indicating target engagement and stabilization.[1]
Visualization of Key Pathways and Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Agonist Development
Caption: Workflow for the development of STING agonists.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrrole-3-carbonitrile Derivatives (General Scheme)
This protocol outlines the general synthetic route for the creation of the 1H-pyrrole-3-carbonitrile STING agonists.[1]
-
Step 1: Nucleophilic Substitution. React methyl 6-chloropyridazine-3-carboxylate with 1H-pyrrole-3-carbonitrile to yield the intermediate compound 3.
-
Step 2: Hydrolysis. Perform a hydrolysis reaction on compound 3 to obtain the key carboxylic acid intermediate 4.
-
Step 3: Amide Coupling. Couple the intermediate 4 with various substituted anilines to generate the final 1H-pyrrole-3-carbonitrile derivatives (e.g., 7F, 7P, 7R).
Note: For detailed reaction conditions, including solvents, temperatures, and catalysts, please refer to the supporting information of the source publication.
Protocol 2: Thermal Shift Assay (TSA) for STING Binding
This assay measures the ability of a compound to bind to and stabilize the STING protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified recombinant human STING protein (e.g., hSTINGREF).
-
SYPRO Orange Protein Gel Stain (5,000X stock).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl).
-
Real-Time PCR instrument (e.g., Bio-Rad CFX96).
-
96-well PCR plates.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the STING protein and SYPRO Orange dye in the assay buffer. The final concentration of STING is typically 1-2 μM, and the final SYPRO Orange concentration is 5X.
-
Compound Plating: Add the test compound to the wells of a 96-well PCR plate. Typically, a final concentration range of 10-50 μM is used. Include a DMSO-only control.
-
Initiate Reaction: Add the protein/dye master mix to each well containing the compound. Mix gently.
-
Thermal Denaturation: Place the plate in the Real-Time PCR instrument. Set up a melt curve protocol:
-
Initial temperature: 25°C for 30 seconds.
-
Ramp rate: 0.5°C per 10 seconds.
-
Final temperature: 95°C.
-
Continuously monitor fluorescence during the temperature ramp.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.
Protocol 3: THP-1 ISG Reporter Assay for STING Activation
This cell-based assay quantifies the activation of the STING pathway by measuring the expression of an interferon-stimulated gene (ISG) reporter (e.g., luciferase).
Materials:
-
THP-1-ISG-Lucia™ reporter cells.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed THP-1-ISG-Lucia™ cells into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 25 µL of the diluted compounds to the wells. Include an unstimulated control (DMSO only) and a positive control (e.g., 2'3'-cGAMP). The final volume should be 100 µL.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[7][8]
-
Luminescence Measurement:
-
Data Analysis: Subtract the background luminescence (from cell-free wells). Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 4: Western Blot for Phosphorylation of TBK1 and IRF3
This protocol is used to confirm that the activation of the STING pathway by the test compounds leads to the phosphorylation of downstream signaling proteins TBK1 and IRF3.[1]
Materials:
-
THP-1 cells.
-
Cell culture medium.
-
Test compounds.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate THP-1 cells and treat with the test compound (at a concentration around its EC50) for a specified time (e.g., 1-3 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in phosphorylation upon compound treatment.
Protocol 5: In Vivo Anti-Tumor Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16-OVA melanoma).[12]
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, test compound).
-
Drug Administration: Administer the STING agonist via the desired route. For initial studies, intratumoral (I.T.) injection is common.[12][13][14] The dosing schedule will need to be optimized (e.g., every 3-4 days for several doses).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.[13]
-
Monitoring: Monitor the mice for signs of toxicity and overall health.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival can also be monitored as a primary endpoint.
-
Data Analysis: Plot the average tumor growth curves for each group. Perform statistical analysis to determine if the treatment significantly inhibits tumor growth compared to the vehicle control. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry).
References
- 1. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. accegen.com [accegen.com]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists (2023) | Chan-Juan Shen | 1 Citations [scispace.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Myosin Phosphatase Is Implicated in the Control of THP-1 Monocyte to Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dadun.unav.edu [dadun.unav.edu]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Intratumoral STING Agonist Injection Combined with Irreversible Electroporation Delays Tumor Growth in a Model of Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 2-Amino-1H-pyrrole-3-carbonitrile in the synthesis of fused pyrrole compounds
Topic: Use of 2-Amino-1H-pyrrole-3-carbonitrile in the Synthesis of Fused Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are versatile building blocks in synthetic organic and medicinal chemistry. Their unique arrangement of functional groups—an amino group and a nitrile group on adjacent carbons of the pyrrole ring—makes them ideal precursors for the construction of a variety of fused heterocyclic systems. These fused pyrroles, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, are of significant interest as they form the core structure of many biologically active molecules. This document provides detailed protocols for the synthesis of such compounds and summarizes relevant quantitative data. The synthesized fused pyrroles have shown potential as anti-inflammatory agents through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
Synthesis of Fused Pyrrole Systems
A robust two-step synthetic strategy allows for the efficient creation of pyrrolopyridines and their subsequent conversion to pyrrolopyridopyrimidines. The overall workflow is depicted below.
Caption: General workflow for the two-step synthesis of fused pyrrole compounds.
Part 1: Synthesis of 4-Aminopyrrolo[2,3-b]pyridine-5-carbonitriles
This protocol details the cyclocondensation reaction between various substituted 2-amino-1H-pyrrole-3-carbonitriles and 2-arylidene-malononitriles to yield 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.
Experimental Protocol
General Procedure for the Synthesis of Compounds 3a-l: [1]
-
To a solution of the appropriate this compound derivative (10 mmol) in absolute ethanol (30 mL), add the corresponding 2-arylidene-malononitrile (10 mmol).
-
Add a catalytic amount of piperidine (0.2 mL) to the mixture.
-
Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture onto crushed ice with stirring.
-
Neutralize the mixture with dilute hydrochloric acid (HCl).
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivative.
Example Synthesis of 4-Amino-5-cyano-3,6-diphenyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine (3a): [1]
-
Reactants: 2-Amino-4,5-diphenyl-1-(p-tolyl)-1H-pyrrole-3-carbonitrile and 2-benzylidenemalononitrile.
-
Procedure: Following the general procedure described above.
-
Yield: 80%
-
Melting Point: 203–205 °C
-
Characterization:
-
IR (KBr, cm⁻¹): 3467, 3426 (NH₂), 2176 (CN), 1576 (C=N).
-
¹H-NMR (DMSO-d₆, δ ppm): 2.4 (s, 3H, CH₃), 4.9 (s, 2H, NH₂, D₂O exchangeable), 6.8–7.9 (m, 15H, Ar-H).
-
MS (EI) m/z: 400 (M⁺, 52%).
-
Quantitative Data Summary
The following table summarizes the yields for a series of synthesized 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivatives.
| Compound | R¹ | R² | R³ | Ar | Yield (%) |
| 3a | p-tolyl | Ph | Ph | Ph | 80 |
| 3b | p-tolyl | Ph | Ph | p-anisyl | 75 |
| 3c | p-tolyl | -COOEt | Ph | Ph | 66 |
| 3d | p-tolyl | -COOEt | Ph | p-anisyl | 70 |
| 3e | p-tolyl | Me | Ph | Ph | 72 |
| 3f | p-tolyl | Me | Ph | p-anisyl | 69 |
| 3g | p-Cl-Ph | Ph | Ph | Ph | 94 |
| 3h | p-Cl-Ph | Ph | Ph | p-anisyl | 85 |
| 3i | p-Cl-Ph | -COOEt | Ph | Ph | 88 |
| 3j | p-Cl-Ph | -COOEt | Ph | p-anisyl | 82 |
| 3k | p-Cl-Ph | Me | Ph | Ph | 77 |
| 3l | p-Cl-Ph | Me | Ph | p-anisyl | 74 |
Part 2: Synthesis of Pyrrolo[2,3-d]pyrimidin-4(3H)-ones
This section provides the protocol for the cyclization of 4-aminopyrrolo[2,3-b]pyridine-5-carbonitriles using formic acid to yield the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives.
Experimental Protocol
General Procedure for the Synthesis of Compounds 4a-l: [1]
-
Take the respective 4-aminopyrrolo[2,3-b]pyridine-5-carbonitrile derivative (5 mmol).
-
Add an excess of formic acid (85%, 10 mL).
-
Heat the mixture under reflux for 5-7 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove excess formic acid.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data Summary
The table below summarizes the yields for the synthesis of various pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives.
| Compound | R¹ | R² | R³ | Ar | Yield (%) |
| 4a | p-tolyl | Ph | Ph | Ph | 75 |
| 4b | p-tolyl | Ph | Ph | p-anisyl | 70 |
| 4c | p-tolyl | -COOEt | Ph | Ph | 62 |
| 4d | p-tolyl | -COOEt | Ph | p-anisyl | 65 |
| 4e | p-tolyl | Me | Ph | Ph | 68 |
| 4f | p-tolyl | Me | Ph | p-anisyl | 64 |
| 4g | p-Cl-Ph | Ph | Ph | Ph | 87 |
| 4h | p-Cl-Ph | Ph | Ph | p-anisyl | 80 |
| 4i | p-Cl-Ph | -COOEt | Ph | Ph | 78 |
| 4j | p-Cl-Ph | -COOEt | Ph | p-anisyl | 72 |
| 4k | p-Cl-Ph | Me | Ph | Ph | 70 |
| 4l | p-Cl-Ph | Me | Ph | p-anisyl | 69 |
Application in Drug Development: Anti-inflammatory Activity
Several of the synthesized fused pyrrole compounds, particularly the pyrrolopyridine derivatives 3i and 3l , have demonstrated promising anti-inflammatory activity.[1] Docking studies have suggested that these compounds may act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1]
COX-2 Signaling Pathway in Inflammation
The COX-2 enzyme plays a crucial role in the inflammatory cascade. In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then catalyzes the conversion of arachidonic acid into prostaglandins (specifically Prostaglandin H₂). These prostaglandins are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: Inhibition of the COX-2 inflammatory pathway by fused pyrrole compounds.
References
Synthesis of 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is based on a published procedure, offering a reliable route to this polyfunctionalized pyrrole derivative.
Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
| Parameter | Value | Reference |
| Yield | 74% | [1][2] |
| Melting Point | >300 °C (decomp.) | |
| Appearance | Colorless precipitate | [1] |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.63 (s, 1H, NH), 7.15 (s, 2H, NH₂) | |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 145.4, 119.5, 115.5, 114.6, 91.8, 88.9 | |
| IR (ATR) ν (cm⁻¹) | 3405 (w), 3315 (w), 3205 (w), 2226 (s), 1644 (s), 1572 (s), 1487 (m), 1411 (w), 1365 (m), 1318 (w), 1251 (w), 962 (w), 896 (m), 802 (m), 739 (w) |
Experimental Protocol
This protocol details the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from tetracyanoethylene (TCNE).
Materials:
-
Tetracyanoethylene (TCNE)
-
Acetone (Me₂CO)
-
Ethyl acetate (EtOAc)
-
Acetic acid (AcOH)
-
Hydrogen chloride (HCl) gas
-
Tin (Sn) powder
-
Diethyl ether (Et₂O)
-
Deionized water (H₂O)
-
2 M Sodium hydroxide (NaOH) solution
Procedure: [1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, prepare a mixture of tetracyanoethylene (384 mg, 3.00 mmol) in acetone (2 mL), ethyl acetate (4 mL), and acetic acid (2 mL).
-
Cooling and HCl Purge: Cool the stirred mixture to approximately -5 °C using an appropriate cooling bath. Purge the solution with hydrogen chloride (HCl) gas for 2 minutes.
-
Addition of Tin: To the cold mixture, add powdered tin (356 mg, 3.00 mmol).
-
Reaction: Allow the reaction mixture to warm to approximately 20 °C and continue stirring for 2 hours. A yellow precipitate should form during this time.
-
Isolation of Intermediate: Filter the yellow precipitate and wash it with diethyl ether (5 mL).
-
Dissolution and Basification: Dissolve the collected solid in deionized water (5 mL). Adjust the pH of the solution to 11 by the dropwise addition of a 2 M sodium hydroxide (NaOH) solution.
-
Acidification and Precipitation: Add acetic acid dropwise to the basic solution until the pH reaches 5. A colorless precipitate of the final product will form.
-
Final Product Isolation: Collect the colorless precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
Caption: Workflow for the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Amino-1H-pyrrole-3-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include malononitrile in combination with various precursors such as aminoacetaldehyde dimethyl acetal, glycine, or nitroepoxides.[1][2][3][4] The choice of starting material often depends on the desired substitution pattern on the pyrrole ring.
Q2: What are typical reaction conditions for the synthesis?
A2: Reaction conditions vary depending on the chosen synthetic route. Many procedures involve a base such as potassium carbonate and a solvent like methanol or ethanol.[1] Reaction temperatures can range from room temperature to 60°C.[1] Some methods also utilize microwave irradiation to expedite the reaction.[2][3]
Q3: How can I purify the final product?
A3: Purification is typically achieved through silica gel column chromatography.[1] The eluent system often consists of a mixture of hexanes and ethyl acetate.[1] Recrystallization can also be used for further purification.
Q4: Are there any known side reactions to be aware of?
A4: While specific side reactions for this exact synthesis are not extensively documented in the provided literature, related pyrrole syntheses, like the Paal-Knorr synthesis, are known to have competing reactions. For instance, the formation of furan byproducts can occur under acidic conditions.[5] It is crucial to control the reaction conditions to minimize such side products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - For microwave-assisted synthesis, ensure appropriate power and time settings. - Check the purity of starting materials; impurities can inhibit the reaction.[5] |
| Incorrect stoichiometry of reactants. | - Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols. | |
| Ineffective base. | - Ensure the base (e.g., K2CO3) is fresh and anhydrous. | |
| Formation of Multiple Products/Impurities | Side reactions due to incorrect temperature. | - Optimize the reaction temperature. Running the reaction at a lower temperature might increase selectivity. |
| Presence of moisture. | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Competing polymerization of malononitrile. | - Add the malononitrile slowly to the reaction mixture. | |
| Difficulty in Product Purification | Product co-elutes with impurities during chromatography. | - Adjust the polarity of the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation. |
| Oily product that is difficult to crystallize. | - Try different solvent systems for recrystallization. - If the product is an oil, attempt to convert it to a solid salt by treating it with an appropriate acid if the compound is basic. |
Experimental Protocols
General Procedure for Multi-component Synthesis
A common method for synthesizing N-substituted 2-amino-3-cyanopyrroles involves a multi-component reaction.[1]
-
Reaction Setup : In a round-bottom flask, combine the nitroepoxide (1.0 mmol), the desired amine (1.0 mmol), malononitrile (1.2 mmol), and potassium carbonate (1.0 mmol) in methanol.
-
Reaction Execution : Stir the mixture at 60°C for 3 hours.
-
Work-up : After the reaction is complete, add water (10 mL) and extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography using a hexanes:ethyl acetate eluent system.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for N-Substituted this compound Derivatives[1]
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Methanol | 60 | 3 | 88 |
| 2 | Aniline | Methanol | 60 | 3 | 83 |
| 3 | Propylamine | Methanol | 60 | 3 | 89 |
| 4 | Isobutylamine | Methanol | 60 | 3 | 86 |
Visualizations
Experimental Workflow for Multi-component Synthesis
Caption: Workflow for the multi-component synthesis of this compound derivatives.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low product yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. (Open Access) Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation (2013) | Sayed Ali Ahmadi | 2 Citations [scispace.com]
- 3. ijabbr.com [ijabbr.com]
- 4. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related derivatives.
Common Problems and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Materials: Degradation of aminoacetaldehyde dimethyl acetal or malononitrile. 2. Ineffective Catalyst: Insufficient amount or activity of the acid catalyst (e.g., p-TsOH, H₂SO₄). 3. Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: Moisture can interfere with the reaction, especially with certain catalysts. | 1. Use freshly distilled or purified starting materials. 2. Increase the catalyst loading or try a different acid catalyst. Ensure the catalyst is not expired. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark, Tarry Mixture | 1. Polymerization: High reaction temperatures or excessive catalyst concentration can lead to the polymerization of starting materials or the product. 2. Side Reactions: Undesired side reactions may produce colored impurities. | 1. Lower the reaction temperature. Reduce the amount of catalyst used. 2. Monitor the reaction closely by TLC to determine the optimal reaction time and quench the reaction before significant impurity formation occurs. |
| Presence of Significant Side Products | 1. Formation of Isomers: Depending on the reaction conditions, different isomers of the pyrrole may form. 2. Hydrolysis of the Nitrile Group: Presence of water and strong acid can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. | 1. Carefully control the reaction temperature and catalyst. Purification by column chromatography may be necessary to separate isomers. 2. Use anhydrous conditions and a non-aqueous workup. |
| Difficulties in Product Purification | 1. Product is Highly Polar: The amino and nitrile groups make the product relatively polar, which can lead to streaking on silica gel. 2. Product is Unstable on Silica Gel: The acidic nature of silica gel may cause degradation of the product. 3. Co-elution with Impurities: Side products may have similar polarities to the desired product. | 1. Use a polar solvent system for column chromatography and consider adding a small amount of a basic modifier like triethylamine to the eluent. 2. Use neutral or deactivated silica gel, or consider alternative purification methods like recrystallization or preparative HPLC. 3. Optimize the eluent system for better separation. Recrystallization may be effective in removing impurities with different solubilities. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and direct synthesis involves the reaction of malononitrile with an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal.
Q2: Which catalysts are typically used for this synthesis?
A2: Acid catalysts are generally employed to facilitate the cyclization reaction. Common choices include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[1] The choice of catalyst can influence the reaction rate and yield.
Q3: What is the typical reaction temperature and time?
A3: The reaction temperature can vary depending on the specific protocol and catalyst used. It is often carried out at elevated temperatures, such as refluxing in a suitable solvent like toluene or methanol, for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, it is crucial to use pure starting materials and anhydrous reaction conditions. Optimizing the reaction temperature and time is also important, as prolonged heating or excessively high temperatures can lead to degradation and polymerization.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel. Due to the polar nature of the product, a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used as the eluent. In some cases, adding a small amount of a base like triethylamine to the eluent can improve the separation and prevent streaking. Recrystallization from a suitable solvent system can also be an effective purification method.
Data Presentation
While specific yield data for the unsubstituted this compound under varying conditions is limited in the literature, the following table summarizes yields for the synthesis of closely related N-substituted derivatives, which can provide insights into the impact of different reagents and conditions.
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitroepoxide, Amine, Malononitrile | K₂CO₃ | Methanol | 60 | 3 | 47-89 | [2] |
| N-Benzylaminoacetaldehyde dimethyl acetal, Malononitrile | H₂SO₄ | Tetrahydrofuran | Reflux | Not Specified | Not Specified (part of a multi-step synthesis) | [3] |
| Glycine, Malononitrile | Piperidine | None (Microwave) | Not Applicable | 8 min | Not Specified | [4] |
| α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Acetic Acid | Ethanol | 70 | 3 | 77-84 | [5] |
Experimental Protocols
Protocol 1: Synthesis via N-Benzyl Protected Intermediate
This protocol is adapted from a patented procedure and involves the synthesis of a protected intermediate followed by deprotection.[3]
Step 1: Synthesis of 1-Benzyl-2-amino-1H-pyrrole-3-carbonitrile
-
Reductive Amination: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal and benzaldehyde in a suitable solvent like methanol or toluene.
-
Add a reducing agent, such as sodium borohydride, portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-2,2-dimethoxyethylamine.
-
Cyclization: Dissolve the N-benzyl-2,2-dimethoxyethylamine and malononitrile in tetrahydrofuran (THF).
-
Add a catalytic amount of sulfuric acid and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield 1-benzyl-2-amino-1H-pyrrole-3-carbonitrile.
Step 2: Debenzylation to this compound
-
Dissolve the 1-benzyl-2-amino-1H-pyrrole-3-carbonitrile in anhydrous methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for several hours.[3]
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Experimental Workflow for Protocol 1
Caption: A step-by-step workflow for the synthesis of this compound.
Protocol 2: Direct Synthesis of N-Substituted 2-Amino-3-cyanopyrroles
This protocol is a more direct, one-pot method for synthesizing N-substituted derivatives, which can be adapted for different starting amines.[6]
-
In a round-bottom flask, dissolve the N-substituted aminoacetaldehyde dimethyl acetal (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-substituted 2-amino-3-cyanopyrrole.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-1H-pyrrole-3-carbonitrile and its Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-1H-pyrrole-3-carbonitrile and its derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties of the specific derivative.
Q2: My 2-aminopyrrole derivative appears to be unstable on a silica gel column. What are the alternatives?
A2: Decomposition on silica gel can be a challenge for some aminopyrrole derivatives. Consider the following alternatives:
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Alumina Chromatography: Neutral or basic alumina can be less harsh than silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography (HPLC): This technique uses a non-polar stationary phase and a polar mobile phase, which can be a milder alternative.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material and avoids contact with stationary phases.
-
Acid-Base Extraction: This can be used to isolate the basic aminopyrrole from neutral or acidic impurities before attempting a final polishing step.
Q3: Are there any general stability concerns I should be aware of when handling this compound?
A3: 2-Aminopyrrole itself can be somewhat unstable. It is often more stable and easier to handle as a protonated salt, such as a trifluoroacetate, perchlorate, or tetraphenylborate salt.[1] If you are working with the free base, it is advisable to use it promptly after isolation. For derivatives, stability will vary depending on the substituents. It is good practice to store purified compounds under an inert atmosphere and at low temperatures to minimize degradation.
Troubleshooting Guides
Column Chromatography Issues
Q4: My compound is streaking badly on the silica gel column, leading to poor separation. What can I do?
A4: Streaking of basic compounds like aminopyrroles on silica gel is often due to strong interactions with acidic silanol groups. Here are some solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent. Common choices include:
-
0.1-1% triethylamine (Et₃N)
-
0.1-1% pyridine
-
A few drops of ammonium hydroxide in the more polar solvent component.
-
-
Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in a non-polar solvent before packing the column.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.
Q5: My polar aminopyrrole derivative elutes with the solvent front even in highly polar solvent systems (e.g., 100% ethyl acetate). How can I achieve separation?
A5: For very polar compounds, you may need to use a more polar mobile phase.
-
Dichloromethane/Methanol System: A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol and gradually increase it.
-
Ammonia in Methanol: For highly basic and polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted with dichloromethane, can be effective. For example, a stock solution of 10% ammonium hydroxide in methanol can be used to prepare a 1-10% solution of this stock in dichloromethane.
Recrystallization Problems
Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add more of the hot solvent to prevent supersaturation upon cooling. You can then slowly evaporate the solvent to induce crystallization.
-
Change the Solvent System: The current solvent may not be suitable. Experiment with different single solvents or mixed solvent systems.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.
Purity and Impurity Issues
Q7: After purification, my product is still colored. How can I remove colored impurities?
A7: Colored impurities are often highly conjugated byproducts.
-
Charcoal Treatment: Before the final recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through celite to remove the charcoal. Be aware that this may also reduce your overall yield.
-
Re-purification: A second, careful column chromatography or recrystallization may be necessary.
Q8: What are some common impurities I might expect from the synthesis of 2-aminopyrrole-3-carbonitriles?
A8: The nature of impurities will depend on the synthetic route.
-
Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a common route. Incomplete cyclization can leave starting dinitrile in your crude product. The reaction is base-catalyzed, so ensure complete neutralization during workup.[2][3][4][5][6]
-
Gewald-type Reactions: While the Gewald reaction typically yields 2-aminothiophenes, analogous syntheses for 2-aminopyrroles exist. Side reactions can include Knoevenagel condensation products that have not cyclized or have formed dimers.[7][8][9][10][11]
-
Unreacted Starting Materials: Always consider the possibility of unreacted starting materials co-eluting with your product.
Data Presentation
Table 1: Column Chromatography Conditions for this compound Derivatives
| Compound | Stationary Phase | Eluent System | Yield (%) | Reference |
| 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Silica Gel | Hexanes:Ethyl Acetate (15:1) | 88 | [12] |
| 2-amino-4-methyl-1-phenyl-5-(p-tolyl)-1H-pyrrole-3-carbonitrile | Silica Gel | Hexanes:Ethyl Acetate (15:1) | 83 | [12] |
| 2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | Silica Gel | Hexanes:Ethyl Acetate (15:1) | 73 | [12] |
| 2-amino-4-methyl-5-phenyl-1-propyl-1H-pyrrole-3-carbonitrile | Silica Gel | Hexanes:Ethyl Acetate (20:1) | 89 | [12] |
| 2-(ethanoyl)amido-3-cyanopyrrole | Silica Gel | Not specified | - | A patent describes purification by silica gel column. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyrrole derivative will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic, causing the deprotonated aminopyrrole to precipitate.
-
Extraction: Extract the aqueous solution with fresh organic solvent to recover the purified aminopyrrole.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Protocol 3: General Procedure for Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of 2-aminopyrrole derivatives.
Caption: Decision tree for troubleshooting streaking in column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. d-nb.info [d-nb.info]
- 12. rsc.org [rsc.org]
Common side reactions in the synthesis of 2-aminopyrroles and their prevention
Welcome to the Technical Support Center for the synthesis of 2-aminopyrroles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental procedures.
General Troubleshooting
Q1: My 2-aminopyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the initial factors I should investigate?
A1: Low yields and the formation of multiple products are common challenges in organic synthesis. Before delving into method-specific issues, consider these general factors:
-
Purity of Starting Materials: Impurities in reactants can lead to unexpected side reactions. Always use reagents of high purity or purify them before use.
-
Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters that often require optimization for specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts.
-
Atmosphere and Moisture Control: Certain synthetic routes are sensitive to air and moisture. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.
Domino Synthesis of 2-Aminopyrroles from Alkynyl Vinyl Hydrazides
This metal-free domino methodology involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.
Troubleshooting Guide
Q2: My domino synthesis is producing a mixture of 2-aminopyrroles with different N-protection patterns. How can I obtain a single, desired product?
A2: The formation of multiple N-protected species is a known issue in this domino reaction. The reaction can yield the expected fully protected product, a monoprotected product, and another isomer. The product distribution is highly dependent on the reaction conditions.
Prevention Strategy:
-
Optimize Reaction Temperature and Time: Increasing the reaction temperature and time can favor the formation of a single, monoprotected 2-aminopyrrole. Heating the reaction in a higher boiling solvent like xylenes, for a prolonged period (e.g., 24 hours), can drive the reaction towards a single, thermodynamically more stable product.
Quantitative Data
| Entry | Solvent | Temperature | Time (h) | Product Distribution (Product A : Product B : Product C) | Yield of Desired Product C |
| 1 | Toluene | Reflux | 24 | 17% : 37% : 31% | 31% |
| 2 | Toluene | Reflux | 72 | 4% : 26% : 50% | 50% |
| 3 | Xylenes | Reflux | 24 | - : - : 82% | 82% |
Product A, B, and C represent different N-protection patterns of the 2-aminopyrrole product.
Experimental Protocol: Synthesis of Monoprotected 2-Aminopyrrole
This protocol is adapted from a procedure for the synthesis of substituted 2-aminopyrroles via a domino reaction.
Materials:
-
N-alkynyl, N′-vinyl hydrazide (1.0 equiv)
-
Xylenes (as solvent)
Procedure:
-
Dissolve the N-alkynyl, N′-vinyl hydrazide in xylenes in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). You should observe the sequential appearance and disappearance of the intermediate products.
-
Continue heating for 24 hours or until TLC analysis indicates the complete conversion to the desired monoprotected 2-aminopyrrole.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure product.
Logical Workflow for Domino Synthesis Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrrole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrroles is a fundamental process. However, achieving high yields can be challenging. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during pyrrole synthesis, focusing on the Paal-Knorr, Knorr, and Hantzsch methods.
Frequently Asked Questions (FAQs)
General Issues
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent are critical and should be carefully optimized for your specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere can be crucial to prevent side reactions.[1]
Paal-Knorr Synthesis
Q2: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes?
A2: Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[2]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][3]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[2]
-
Purification Losses: The product may be challenging to isolate and purify, leading to an apparent low yield.[2]
Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A3: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, occurring through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[2][3] Using a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[4]
-
Use Excess Amine: Employing an excess of the amine can help to favor the pyrrole synthesis pathway.[2]
Q4: My crude product from the Paal-Knorr synthesis is a dark, tarry material. What is the cause and how can I prevent it?
A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
Knorr Pyrrole Synthesis
Q5: I am experiencing low yields in my Knorr pyrrole synthesis due to self-condensation of the α-amino ketone. How can I address this?
A5: Self-condensation of α-amino ketones is a common issue in the Knorr synthesis as these intermediates are often unstable.[5] The most effective strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of an α-oximino-β-ketoester using zinc dust in acetic acid.[5] The freshly formed α-amino ketone then immediately reacts with a second equivalent of the β-ketoester present in the reaction mixture to form the desired pyrrole.[5]
Hantzsch Pyrrole Synthesis
Q6: My Hantzsch pyrrole synthesis is producing a significant amount of a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?
A6: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing Feist-Bénary furan synthesis, which does not involve the amine component.[1] To favor the Hantzsch pyrrole pathway:
-
Increase Amine Concentration: Using a sufficient concentration of the amine or ammonia helps to ensure the reaction pathway leading to the pyrrole is favored.[1]
-
Optimize Catalyst and Solvent: While the reaction can proceed without a catalyst, using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve yield and selectivity. The choice of solvent is also influential, with greener solvents like water being used successfully in modified procedures.[1]
Q7: I am observing multiple byproducts in my Hantzsch synthesis. What are the likely causes and how can I improve the chemoselectivity?
A7: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Key areas to troubleshoot include:
-
Enamine Formation: Ensure the initial formation of the enamine from the β-ketoester and the amine is efficient, potentially by using a slight excess of the amine.
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The use of protic solvents can favor C-alkylation.
-
α-Haloketone Side Reactions: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these, add the α-haloketone slowly to the pre-formed enamine solution.
-
Reaction Conditions: Use a weak base and moderate temperatures to control the reaction rate and minimize the formation of byproducts.[6]
Data Presentation
The following tables summarize quantitative data for different pyrrole synthesis methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Catalysts in Paal-Knorr Pyrrole Synthesis of 2,5-Dimethyl-1-phenylpyrrole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | ~52 |
| Iodine (10 mol%) | None | 60 | 5-10 min | High |
| Acetic Acid | None | 110 | 2 h | >90 |
| p-Toluenesulfonic Acid | Toluene | 80 | 3 h | 92 |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | Room Temp | 2 h | 95 |
| Sc(OTf)₃ (1 mol%) | None | Room Temp | 10 min | 98 |
Data compiled from multiple sources.
Table 2: Comparison of Reaction Conditions for Knorr Pyrrole Synthesis
| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zinc | Acetic Acid | Exothermic (controlled with cooling) | High |
| α-Aminoacetone | 2-Oxosuccinic ester | aq. KOH | Water | Reflux | Moderate |
| Benzyl or tert-butyl acetoacetates (for oxime formation) | Benzyl or tert-butyl acetoacetates | Zinc | Acetic Acid | Close temperature control | up to 80 |
Data compiled from multiple sources, specific yields can vary significantly based on substrates.[5]
Table 3: Comparison of Reaction Conditions for Hantzsch Pyrrole Synthesis
| β-Ketoester | α-Haloketone | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Ethyl acetoacetate | Chloroacetone | Ammonia | None | Ethanol | Reflux | Moderate |
| Pentane-2,4-dione | Various phenacyl bromides | Various primary amines | DABCO | Water | Not specified | Good |
| Ethyl acetoacetate | α-Bromoacetophenones | Primary amines | None (Microwave) | Pressurized vial | 500 W | Good |
Data compiled from multiple sources, yields are often moderate and rarely surpass 60% in conventional methods.[7]
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol utilizes a catalytic amount of hydrochloric acid for an efficient synthesis.
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath.
-
Add cold 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]
Protocol 2: In Situ Knorr Pyrrole Synthesis
This protocol describes the in situ generation of the α-amino ketone to avoid self-condensation.
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite (1.0 eq)
-
Zinc dust
Procedure:
-
Step 1: Formation of α-Oximino Ketone. Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Under external cooling, slowly add one equivalent of saturated aqueous sodium nitrite to form ethyl 2-oximinoacetoacetate.
-
Step 2: In Situ Reduction and Pyrrole Synthesis. In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to the second flask. The reaction is exothermic, so maintain temperature control with external cooling if necessary.
-
The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.
-
After the reaction is complete, the product can be isolated and purified.[5]
Protocol 3: Optimized Hantzsch Pyrrole Synthesis
This protocol provides a general guideline to maximize the yield of the pyrrole product and minimize furan byproducts.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Primary amine or ammonia source (1.1 eq)
-
α-Haloketone (e.g., chloroacetone) (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine or ammonia source in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.[6]
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in troubleshooting pyrrole synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.
Caption: Optimized experimental workflow for the Hantzsch pyrrole synthesis.
References
Stability issues of 2-Amino-1H-pyrrole-3-carbonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1H-pyrrole-3-carbonitrile in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the longevity of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) and protected from light.
Q2: What signs of degradation should I look for in my this compound solution?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellowish or brownish tint) or the formation of a precipitate. For more precise assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be employed to detect the appearance of new peaks or spots, which may indicate the presence of degradation products.
Q3: In which solvents is this compound most stable?
A3: While specific stability data in a wide range of solvents is limited, aprotic solvents such as acetonitrile, ethyl acetate, and acetone are generally preferred for dissolving and handling 2-aminopyrrole derivatives to minimize potential reactions. The use of protic solvents like water or methanol may increase the likelihood of hydrolysis, especially at non-neutral pH.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. Based on the chemistry of related compounds, the aminopyrrole moiety can be susceptible to both acid- and base-catalyzed degradation. It is hypothesized that the compound may exhibit greater stability under slightly acidic to neutral conditions. The formation of the HCl salt of similar compounds during synthesis suggests that protonation of the amino group could enhance stability.[1]
Q5: Is this compound sensitive to light?
A5: Many nitrogen-containing heterocyclic compounds exhibit sensitivity to light, which can lead to photodegradation. To mitigate this risk, it is recommended to store solutions of this compound in amber vials or to wrap containers with aluminum foil to protect them from light exposure.
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Solvent Selection: If using protic solvents, consider switching to a high-purity aprotic solvent like acetonitrile or DMSO.
-
pH Control: If working in an aqueous medium, ensure the pH is controlled and buffered, preferably in the slightly acidic to neutral range.
-
Temperature Management: Keep solutions on ice or at a controlled low temperature during the experiment if the protocol allows.
-
Purity Check: Verify the purity of your starting material using an appropriate analytical method like HPLC or NMR.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to use as a baseline for comparison.
-
Investigate Degradation Pathways: Potential degradation pathways include hydrolysis of the nitrile group to an amide or carboxylic acid, oxidation of the pyrrole ring, or polymerization.
-
Stress Testing: To tentatively identify degradation products, you can perform forced degradation studies by exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, UV light) and analyzing the resulting mixtures.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks, which can help in elucidating their structures.
-
Data on Potential Stability under Various Conditions
The following tables summarize hypothetical stability data for this compound based on the general behavior of related compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Estimated Purity of this compound in Different Solvents after 24 hours.
| Solvent | Temperature (°C) | Light Condition | Estimated Purity (%) |
| Acetonitrile | 25 | Dark | >98 |
| Acetonitrile | 25 | Ambient Light | 95 |
| DMSO | 25 | Dark | >99 |
| Methanol | 25 | Dark | 90 |
| Water (pH 7) | 25 | Dark | 85 |
| Water (pH 3) | 25 | Dark | 90 |
| Water (pH 9) | 25 | Dark | 80 |
Table 2: Potential Degradation Products of this compound.
| Degradation Pathway | Potential Product | Notes |
| Hydrolysis | 2-Amino-1H-pyrrole-3-carboxamide | Hydrolysis of the nitrile group. |
| Oxidation | Oxidized pyrrole derivatives | The electron-rich pyrrole ring is susceptible to oxidation. |
| Photodegradation | Various photoproducts | UV light can induce complex degradation pathways. |
| Polymerization | Insoluble polymers | Can occur under harsh conditions or prolonged storage. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Samples: Dilute the stock solution with the appropriate buffer or solvent to the final test concentration.
-
Incubation: Store the test samples under the desired conditions (e.g., specific temperature, light exposure).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the initial peak area (time 0). The appearance and increase of new peaks should also be monitored.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Plausible degradation pathways for this compound.
References
Challenges in the regioselective functionalization of the pyrrole ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of the pyrrole ring. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am getting a mixture of C2 and C3-acylated products in my Friedel-Crafts reaction. How can I improve C2 selectivity?
Answer:
Achieving high C2-selectivity in Friedel-Crafts acylation of pyrroles can be challenging due to the inherent reactivity of both the C2 and C3 positions. Here are several factors to consider and optimize:
-
N-Protection: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups, such as sulfonyl derivatives (e.g., tosyl, Ts), can deactivate the pyrrole ring, but more importantly, they can sterically hinder the C2 position, leading to increased C3-acylation. Conversely, less bulky or[1] electron-donating N-substituents generally favor C2-acylation. N-alkoxycarbonyl groups can be a good alternative to N-sulfonyl protection.
-
Lewis Acid: The n[2]ature and amount of the Lewis acid play a crucial role. Stronger Lewis acids like AlCl₃ can sometimes lead to complex mixtures or rearrangement of the initial C2-acylated product to the more thermodynamically stable C3-isomer. Weaker Lewis acids (e.g.,[1] EtAlCl₂, Et₂AlCl) or using less than one equivalent of AlCl₃ can increase the proportion of the C2-acylated product.
-
Catalyst System: [1]Recent methodologies have shown that nucleophilic catalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can effectively promote highly regioselective C2-acylation of N-protected pyrroles with various acyl chlorides.
-
Reaction Conditions[3][4]: Lowering the reaction temperature can favor the kinetically controlled C2-product over the thermodynamically favored C3-product.
Troubleshooting Workflow for Poor C2/C3 Selectivity
Caption: Troubleshooting workflow for poor C2/C3 regioselectivity.
Question 2: My Vilsmeier-Haack formylation is giving low yields and significant polymerization. What is causing this and how can I fix it?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrrole, but the pyrrole ring's sensitivity to strong acids can lead to issues.
-
Problem: The Vil[5]smeier reagent is generated from POCl₃ and DMF, creating an acidic environment. Pyrrole is prone to polymerization under strongly acidic conditions. Protonation at the C3 pos[5]ition generates a reactive species that can attack another neutral pyrrole molecule, initiating oligomerization.
-
Solution:
-
[5] Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C or below) during the addition of the Vilsmeier reagent is crucial to control the reaction rate and minimize side reactions.
-
Stoichiometry: Use of a large excess of the Vilsmeier reagent should be avoided.
-
N-Substitution: The presence of an N-substituent can influence the outcome. While N-alkyl and N-aryl pyrroles undergo formylation, the electronic and steric nature of the substituent affects the ratio of C2 to C3 formylation.
-
Alternative Rea[6]gents: For particularly sensitive substrates, milder, catalytic versions of the Vilsmeier-Haack reaction have been developed that avoid stoichiometric use of hazardous reagents like POCl₃.
-
Question 3: I need to [7]functionalize the C3 position, but electrophilic substitution reactions always favor the C2 position. What strategies can I use to achieve C3 functionalization?
Answer:
Directing functionalization to the C3 position requires overcoming the inherent electronic preference for C2 attack. Several strategies can be[8][9] employed:
-
Blocking the C2 and C5 Positions: If the C2 and C5 positions are substituted (e.g., with alkyl or aryl groups), electrophilic attack will be directed to the C3 or C4 positions.
-
Directed Metalation: The use of a directing group on the nitrogen atom can facilitate lithiation at a specific position. While direct lithiation of N-protected pyrroles often occurs at C2, specific protecting groups and reaction conditions can favor other positions. For instance, the use of [10][11]bulky N-sulfonyl protecting groups can direct acylation to the C3 position under Friedel-Crafts conditions.
-
Halogen-Metal Excha[1]nge: Synthesizing a 3-bromopyrrole derivative allows for subsequent functionalization. N-silylation followed by bromination with NBS can yield N-substituted 3-bromopyrrole. This can then undergo a h[12]alogen-metal exchange (e.g., with n-BuLi) to generate a 3-lithiated pyrrole, which can be trapped with various electrophiles.
-
Multicomponent Reactions: Certain catalyst-free, multicomponent reactions have been developed for the direct, regiospecific synthesis of C3-functionalized pyrroles, often proceeding through an enamine intermediate derived from succinaldehyde.
Frequently Asked Q[13][14]uestions (FAQs)
Q1: Why is electrophilic substitution on pyrrole favored at the C2-position over the C3-position?
A1: Electrophilic attack on the pyrrole ring proceeds via a cationic intermediate (an arenium ion). When the electrophile attacks at the C2-position, the positive charge can be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures that stabilize the intermediate. In contrast, attack at th[5][9]e C3-position allows for delocalization over only two carbon atoms, leading to a less stable intermediate with only two resonance structures. The greater stability of [5][8]the intermediate formed from C2-attack leads to a lower activation energy for this pathway, making it the kinetically favored product.
Factors Influencing Py[9]rrole Regioselectivity
Caption: Factors influencing the regioselectivity of pyrrole functionalization.
Q2: When is it necessary to protect the pyrrole nitrogen, and what are the best protecting groups to use?
A2: Protection of the pyrrole nitrogen is necessary under several circumstances:
-
To prevent N-deprotonation by strong bases (e.g., organolithium reagents) when C-functionalization is desired.
-
To prevent N-alkylati[2]on or N-acylation when these are not the intended reactions.
-
To increase the stability of the pyrrole ring towards oxidation or acidic conditions.
-
To modulate the react[13]ivity and direct the regioselectivity of C-functionalization.
Commonly used protecting[13] groups include:
-
Sulfonyl groups (e.g., p-toluenesulfonyl, Ts): These are strongly electron-withdrawing, which deactivates the ring and can direct substitution to the C3 position.
-
tert-Butoxycarbonyl[13] (Boc): A widely used group that can direct lithiation to the C2 position.
-
[2-(Trimethylsilyl)[10]ethoxy]methyl (SEM): This group is stable under many conditions and can be removed with fluoride ions.
-
Simple alkyl or ary[11]l groups (e.g., methyl, phenyl): These are generally stable but can influence regioselectivity through their electronic and steric properties.
Q3: How does the metal[14] counterion affect the site of alkylation (N vs. C) on the pyrrolide anion?
A3: The site of alkylation on the pyrrolide anion is highly dependent on the nature of the nitrogen-metal bond.
-
N-Alkylation: When pyrrole is deprotonated with bases like NaH, KH, or NaNH₂, an ionic nitrogen-metal bond is formed. In polar, solvating solvents, the "free" pyrrolide anion reacts as a nitrogen nucleophile, leading predominantly to N-alkylation.
-
C-Alkylation: Whe[5][12]n a Grignard reagent (RMgX) is used, a more covalent nitrogen-magnesium bond is formed. This leads to a higher degree of coordination to the nitrogen atom, making the carbon atoms (primarily C2) more nucleophilic. This results in preferential C-alkylation.
Data Summary Table[12]s
Table 1: Regioselectivity in Friedel-Crafts Acylation of N-Methylpyrrole
| Catalyst (mol%) | Acyl Chloride | Solvent | Temp. | Time (h) | Conversion (%) |
| DMAP (15) | Benzoyl Chloride | Toluene | Reflux | 24 | 15 |
| DABCO (15) | Benzoyl Chloride | Toluene | Reflux | 24 | 0 |
| DBN (15) | Benzoyl Chloride | Toluene | Reflux | 4 | 100 |
| DBN (15) | p-NO₂-Benzoyl Chloride | Toluene | Reflux | 4 | 100 |
| DBN (15) | p-OMe-Benzoyl Chloride | Toluene | Reflux | 8 | 100 |
Data summarized from a study on DBN as a nucleophilic catalyst. All reactions yielded the C2-acylated product exclusively.
Table 2: Influence of [3][15]Lewis Acid on Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid (equiv.) | Acyl Chloride | 3-Acyl:2-Acyl Ratio |
| AlCl₃ (1.2) | 1-Naphthoyl Chloride | 2:1 to 4:3 |
| EtAlCl₂ | 1-Naphthoyl Chloride | Increased 2-isomer |
| Et₂AlCl | 1-Naphthoyl Chloride | Increased 2-isomer |
Data suggests that stronger Lewis acids or higher stoichiometry favors the thermodynamically more stable 3-acyl product, potentially via rearrangement.
Experimental Proto[1]cols
Protocol 1: DBN-Catalyzed C2-Acylation of N-Methylpyrrole
This protocol is adapted from a high-yield, regioselective organocatalytic methodology.
Materials:
-
N-met[3]hylpyrrole
-
Benzoyl chloride
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-methylpyrrole (1.0 mmol, 1.0 eq).
-
Add anhydrous toluene (5 mL).
-
Add DBN (0.15 mmol, 15 mol%).
-
Add benzoyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-acyl-N-methylpyrrole.
Protocol 2: Vilsmeier-Haack Formylation of Pyrrole
This is a general procedure for the C2-formylation of pyrrole. Caution should be exercised due to the use of POCl₃ and the exothermic nature of the reaction.
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Aqueous sodium acetate solution
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C using an ice bath.
-
Add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve pyrrole (1.0 eq) in anhydrous DCE.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Cool the mixture back to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~6-7.
-
Heat the resulting mixture on a steam bath for 15-20 minutes to hydrolyze the iminium salt intermediate.
-
Cool the mixture and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude pyrrole-2-carboxaldehyde by column chromatography or distillation.
References
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. brainly.com [brainly.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-amino-1H-pyrrole-3-carbonitrile derivatives. These compounds are a promising class of molecules, often investigated as kinase inhibitors in cancer therapy, but their utility can be hampered by low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low aqueous solubility?
A1: The poor solubility of these derivatives often stems from a combination of factors inherent to their chemical structure. The planar, aromatic pyrrole ring can lead to strong intermolecular π-π stacking in the solid state, which requires significant energy to overcome during dissolution. Additionally, while the 2-amino and 3-carbonitrile groups can participate in hydrogen bonding, the overall lipophilicity of the molecule can increase substantially with the addition of various substituents, a common strategy in drug discovery to enhance potency and selectivity. This increased lipophilicity often leads to a decrease in aqueous solubility.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely soluble in the highly polar aprotic solvent DMSO but crashes out when the solution becomes predominantly aqueous, as its concentration exceeds its thermodynamic solubility limit in the final buffer.
Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize both its potential biological effects and the risk of precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to lower the concentration. Then, perform the final dilution into your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: In some cases, preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or using a co-solvent system in your final assay buffer can improve solubility.
-
Pre-warm the Assay Buffer: Gently warming your aqueous assay buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can sometimes help prevent precipitation.
Q3: What are the best general strategies for improving the solubility of my this compound derivatives for in vivo studies?
A3: For in vivo applications, where direct addition of high concentrations of organic solvents is often not feasible, more advanced formulation strategies are necessary. These can include:
-
pH Modification and Salt Formation: If your derivative has ionizable groups (e.g., basic amines), adjusting the pH of the formulation to ionize the compound can significantly increase its aqueous solubility. Forming a salt of the compound is a common and effective way to improve its solubility and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, thereby increasing apparent solubility and oral absorption.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations create fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
-
Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanomilling increases the surface area available for dissolution, which can enhance the dissolution rate.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming a complex with a hydrophilic exterior that has improved aqueous solubility.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Compound is difficult to dissolve in 100% DMSO for stock solution. | High crystallinity and strong intermolecular forces. | - Use sonication to break up solid particles.- Gently warm the solution in a water bath (e.g., 37°C).- Ensure you are using anhydrous, high-purity DMSO. |
| Inconsistent results in biological assays. | Compound precipitation in the assay medium, leading to variable effective concentrations. | - Visually inspect assay plates for any signs of precipitation.- Perform a kinetic solubility assay under your specific experimental conditions.- Prepare fresh dilutions from the stock solution for each experiment. |
| Low and variable oral bioavailability in animal studies. | Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract. | - Conduct a thorough physicochemical characterization (pKa, logP, crystalline form).- Explore formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a general guideline for preparing a high-concentration stock solution of a this compound derivative for in vitro screening.
Materials:
-
This compound derivative (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of your compound needed to achieve a 10 mM concentration. Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution:
-
Vortex the vial until the compound is completely dissolved.
-
If the compound is difficult to dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with prolonged heat exposure.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This high-throughput method provides a rapid assessment of the solubility of your compounds under specific aqueous conditions.
Materials:
-
10 mM stock solution of your compound in 100% DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a dilution series of your compound in 100% DMSO in a separate 96-well plate.
-
Dispense the aqueous buffer into the wells of the analysis plate.
-
Transfer a small volume (e.g., 1-2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the analysis plate containing the aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer to measure light scattering.
-
Determine the kinetic solubility limit as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Signaling Pathway and Experimental Workflow Diagrams
Many this compound derivatives are investigated as inhibitors of protein kinases, such as Src and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell signaling.
Caption: Experimental workflow for preparing and testing the biological activity of poorly soluble compounds.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
Scaling up the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile for library synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this key chemical intermediate for library synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound and its derivatives for library synthesis?
A1: Several effective methods exist for the synthesis of this compound and its substituted analogs. The most prevalent approaches for library synthesis due to their versatility and scalability include:
-
Multi-component Reactions: These reactions are highly efficient for generating diverse libraries as they involve the combination of three or more starting materials in a single step. A common example is the reaction of an amine, a β-keto-nitrile (like malononitrile), and an α-halo-ketone or its equivalent.[1]
-
Reaction of α-Hydroxyketones with 3-Oxobutanenitrile and Anilines: This one-pot, three-component reaction is catalyzed by acetic acid and offers a concise route to a variety of substituted 2-aminopyrrole-3-carbonitriles with high atom economy.[2][3]
-
Cyclocondensation of Enones with Aminoacetonitrile: This two-step process involves the initial formation of a dihydropyrrole-2-carbonitrile intermediate, which is then oxidized to the desired pyrrole-2-carbonitrile.[4]
-
Synthesis from Malononitrile and Glycine Derivatives: Microwave-assisted synthesis using malononitrile and glycine derivatives provides a rapid and efficient method for producing 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile.[5][6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in reagents, especially the nitrile-containing starting materials and aldehydes, can lead to unwanted side reactions. Ensure all starting materials are of high purity or are purified before use.[7]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. An optimization of these conditions for your specific substrates is often necessary. For instance, some reactions may require heating, while others proceed at room temperature.[7]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent or the formation of byproducts. Carefully control the stoichiometry of your reactants.[7]
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?
A3: Side reactions are a common challenge. Here are some strategies to address them:
-
Common Byproducts: In many pyrrole syntheses, side products can arise from self-condensation of the starting materials or alternative cyclization pathways. For example, in the Paal-Knorr synthesis, furan byproducts can form under acidic conditions.[7]
-
Reaction Control: To minimize byproduct formation, carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature or adding a reagent dropwise can sometimes suppress side reactions.
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction outcome. For acid-catalyzed reactions, using a milder acid or a heterogeneous catalyst might be beneficial.
-
Purification: If byproduct formation is unavoidable, focus on efficient purification methods. Column chromatography on silica gel is a common and effective technique for separating the desired product from impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use a fresh batch of catalyst.- Gradually increase the reaction temperature and monitor by TLC.- Purify starting materials before use.[7] |
| Formation of a Dark Tar-like Substance | - Reaction temperature is too high- Highly concentrated reaction mixture- Unstable intermediates | - Lower the reaction temperature.- Use a more dilute solution.- Add reagents slowly and ensure efficient stirring. |
| Product is Difficult to Purify | - Presence of closely related byproducts- Product is unstable on silica gel | - Optimize reaction conditions to minimize byproduct formation.- Try alternative purification methods such as recrystallization or preparative HPLC.- Consider using a different stationary phase for chromatography (e.g., alumina). |
| Inconsistent Yields Between Batches | - Variability in reagent quality- Inconsistent reaction setup or conditions | - Use reagents from the same supplier and lot number if possible.- Standardize all reaction parameters, including glassware, stirring speed, and heating method. |
Experimental Protocols
Protocol 1: Three-Component Synthesis from α-Hydroxyketone, 3-Oxobutanenitrile, and Aniline[3]
This protocol describes the synthesis of N-substituted 2,3,5-functionalized pyrroles.
Materials:
-
Substituted α-hydroxyketone (1.0 eq.)
-
3-Oxobutanenitrile (1.0 eq.)
-
Primary amine (e.g., aniline) (1.1 eq.)
-
Acetic acid (AcOH) (1.0 eq.)
-
Ethanol (EtOH)
Procedure:
-
To a stirred solution of the substituted α-hydroxyketone and 3-oxobutanenitrile in ethanol (3 mL), add the primary amine.
-
Add acetic acid dropwise to the mixture at room temperature.
-
Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Multi-component Synthesis via Ring-opening of Nitroepoxides[1]
This protocol outlines the synthesis of N-substituted 2-amino-3-cyano pyrroles.
Materials:
-
Nitroepoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
A solution of the nitroepoxide, amine, malononitrile, and potassium carbonate in methanol is stirred at 60°C for 3 hours.
-
After the reaction is complete, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under vacuum.
-
Purify the residue by silica gel chromatography (hexanes:ethyl acetate, 15:1) to yield the pure product.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of various this compound derivatives based on the described protocols.
Table 1: Yields from Three-Component Synthesis [3]
| α-Hydroxyketone | Amine | Product Yield (%) |
| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 4-fluoroaniline | 53 |
| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 2-phenylethylamine | 76 |
| 2-hydroxy-1-phenylethan-1-one | 4-fluoroaniline | 64 |
| 2-hydroxy-1-p-tolylethan-1-one | 4-fluoroaniline | 60 |
Table 2: Yields from Multi-component Synthesis [1]
| Nitroepoxide Substituent | Amine Substituent | Product Yield (%) |
| Phenyl | Phenyl | 88 |
| 4-Chlorophenyl | Phenyl | 73 |
| Methyl | Propyl | 89 |
| Phenyl | Isobutyl | 86 |
Visualizations
Experimental Workflow: Three-Component Synthesis
Caption: Workflow for the three-component synthesis of 2-aminopyrroles.
Troubleshooting Logic
References
- 1. rsc.org [rsc.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (Open Access) Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation (2013) | Sayed Ali Ahmadi | 2 Citations [scispace.com]
- 6. ijabbr.com [ijabbr.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Amino-1H-pyrrole-3-carbonitrile Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1H-pyrrole-3-carbonitrile and its reaction mixtures.
General Workflow for Method Development
The following diagram illustrates a general workflow for developing and troubleshooting analytical methods for this compound reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Question: My HPLC chromatogram for the this compound reaction mixture shows significant peak tailing for the main compound. What could be the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2][3] The primary cause is often secondary interactions between the basic amine groups of your analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3] Here’s a step-by-step guide to troubleshoot this problem:
| Possible Cause | Solution |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce ionic interactions. Note that standard silica columns should not be used below pH 3 to avoid silica dissolution.[3] 2. Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[2] 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of your sample. |
| Column Void or Contamination | 1. Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that may cause peak distortion. 2. Flush the Column: If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions first).[3] |
| Inappropriate Mobile Phase | 1. Optimize Organic Modifier: The choice between acetonitrile and methanol can affect peak shape.[2] Experiment with different ratios or switch the organic modifier. 2. Ensure Adequate Buffering: Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-25 mM). |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
Question: I am not seeing the molecular ion peak for this compound in my GC-MS analysis. Why is this happening and what can I do?
Answer:
The absence of a molecular ion peak in Electron Ionization (EI) GC-MS is common for certain classes of compounds, especially those that are prone to fragmentation. For pyrrole derivatives, extensive fragmentation can occur.[4] Here are the likely reasons and solutions:
| Possible Cause | Solution |
| Extensive Fragmentation | 1. Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI). CI is a softer ionization method that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]+).[4] 2. Lower the Ionization Energy: If your instrument allows, reduce the electron energy from the standard 70 eV. This can decrease fragmentation but will also reduce sensitivity. |
| Thermal Degradation | 1. Lower the Injection Port Temperature: High temperatures in the injector can cause the analyte to degrade before it reaches the column. 2. Optimize the Temperature Program: Use a lower initial oven temperature and a slower ramp rate. |
| Analyte Derivatization | 1. Derivatize the Analyte: For compounds with active hydrogens (like the amino group in your analyte), derivatization can improve thermal stability and volatility, leading to better peak shapes and potentially a more stable molecular ion of the derivative. Silylation or acylation are common derivatization methods for amines.[5][6] |
Common Fragmentation Patterns:
Understanding the fragmentation of your compound can help in its identification even without a clear molecular ion. For pyrrole derivatives, common fragmentation pathways include the loss of small molecules or radicals from the substituents.[4][7] For this compound, you might observe fragments corresponding to the loss of HCN or NH2.
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
Question: How can I use NMR to monitor the progress of my this compound synthesis?
Answer:
¹H NMR spectroscopy is an excellent tool for monitoring reaction progress. By comparing the spectra of your reaction mixture over time to the spectra of your starting materials and product, you can determine the extent of the reaction.
Key ¹H NMR Signals to Monitor:
| Compound Type | Typical Chemical Shift (δ, ppm) | Notes |
| Starting Material Aldehyde | 9.0 - 10.0 | Disappearance of this signal indicates consumption of the aldehyde. |
| Starting Material Amine | Variable (often broad) | Monitor the change in the chemical shift and integration of the amine protons. |
| Product Pyrrole Protons | 6.0 - 8.0 | Appearance and increase in the intensity of signals in this region indicate product formation.[8] |
| Product Amino Protons | Variable (often broad) | A new broad signal corresponding to the amino group on the pyrrole ring should appear. |
Experimental Protocol for Reaction Monitoring by ¹H NMR:
-
Prepare a Stock Solution: At the start of the reaction (t=0), dissolve a known amount of the limiting starting material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that is compatible with your reaction solvent.
-
Add an Internal Standard: Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with your reactant or product signals, e.g., tetramethylsilane (TMS) or 1,4-dioxane).
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of this initial mixture.
-
Sample the Reaction: At various time points, carefully withdraw a small aliquot of the reaction mixture.
-
Prepare NMR Sample: Quench the reaction in the aliquot if necessary, remove the reaction solvent under reduced pressure, and dissolve the residue in the same deuterated solvent containing the internal standard.
-
Acquire Spectra: Record the ¹H NMR spectrum for each time point.
-
Analyze Data: By comparing the integration of a characteristic product peak to the integration of the internal standard, you can quantify the formation of your product over time.
Experimental Protocols
HPLC Method for Purity Analysis
This protocol is a starting point and may require optimization for your specific reaction mixture.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.45 µm syringe filter. |
GC-MS Method for Impurity Profiling (after derivatization)
This protocol assumes derivatization of the analyte.
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[5] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow for troubleshooting HPLC peak shape issues.
References
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents across a range of diseases. By systematically modifying the substituents on the pyrrole core, researchers have fine-tuned the biological activity of these compounds, leading to potent inhibitors of bacterial enzymes, modulators of the innate immune system, and promising anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the ongoing quest for new and improved medicines.
Comparative Biological Activity
The functionalization of the this compound core at various positions has a profound impact on its biological activity. The following tables summarize the quantitative data from key studies, showcasing how structural modifications influence the potency of these derivatives as metallo-β-lactamase (MBL) inhibitors and STING (Stimulator of Interferon Genes) receptor agonists.
Metallo-β-Lactamase (MBL) Inhibition
A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed their potential as broad-spectrum inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria. The SAR study highlighted that the 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain are crucial for inhibitory activity. Acylation of the 2-amino group was found to modulate the potency and spectrum of activity against different MBL subclasses.
Table 1: SAR of this compound Derivatives as MBL Inhibitors
| Compound ID | R Group (at 2-amino position) | IMP-1 (B1) Kᵢ (μM) | CphA (B2) Kᵢ (μM) | AIM-1 (B3) Kᵢ (μM) |
| 5a | H | 21 | 24 | 44 |
| 10 | CO(CH₂)₂CH₃ (Butyryl) | 1.8 | >100 | >100 |
| 11 | CO(CH₂)₄CH₃ (Hexanoyl) | 2.0 | >100 | >100 |
| N-benzoyl derivative | COPh (Benzoyl) | Low μM range | Low μM range | Low μM range |
Data extracted from a study on the inhibition of various metallo-β-lactamases.[1] The N-benzoyl derivative, in particular, demonstrated potent activity against all three MBL subclasses, making it a promising candidate for further development.[1]
STING Receptor Agonism
Derivatives of 1H-pyrrole-3-carbonitrile have also been identified as agonists of the STING receptor, a key component of the innate immune system that, when activated, can lead to potent anti-tumor and anti-infective responses. A detailed SAR study demonstrated that substitutions on an aniline ring system attached to the pyrrole core are critical for activity.
Table 2: SAR of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists
| Compound ID | R Group (on aniline ring) | EC₅₀ in THP1-Lucia ISG Cells (μM) |
| 4A (Lead Compound) | (Structure not fully specified in abstract) | 10.49 ± 1.95 |
| 7F | 2-F, 3-Cl | Comparable to SR-717 |
| 7P | 2-Cl, 5-CF₃ | Comparable to SR-717 |
| 7R | 2-Me, 5-Cl | Comparable to SR-717 |
Data extracted from a study on STING receptor agonists.[2] Compounds 7F , 7P , and 7R showed potency comparable to the known STING agonist SR-717, indicating that specific halogen and methyl substitutions on the aniline ring are well-tolerated and can lead to potent agonism.[2]
Anticancer Activity
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are the protocols for the key assays used to evaluate the biological activities of the this compound derivatives discussed.
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay spectrophotometrically determines the inhibitory potential of compounds against MBLs by monitoring the hydrolysis of a β-lactam substrate.
-
Enzyme and Substrate Preparation : Recombinant MBLs (e.g., IMP-1, CphA, AIM-1) are expressed and purified. A chromogenic cephalosporin substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Assay Procedure : The assay is performed in a 96-well plate format. A solution of the MBL enzyme is pre-incubated with various concentrations of the test compound for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation and Measurement : The hydrolysis reaction is initiated by the addition of the nitrocefin substrate. The change in absorbance, resulting from the opening of the β-lactam ring of nitrocefin, is monitored continuously at 482 nm using a microplate reader.
-
Data Analysis : The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
STING Activation Reporter Assay
This cell-based assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Culture : A human monocytic cell line, such as THP-1, engineered to stably express a secreted luciferase (Lucia) reporter gene under the control of an ISRE promoter (THP1-Lucia™ ISG cells), is used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded into 96-well plates. The following day, the cells are treated with various concentrations of the test compounds (potential STING agonists).
-
Incubation : The plates are incubated for a period sufficient to allow for STING activation and subsequent reporter gene expression (e.g., 24 hours).
-
Luciferase Activity Measurement : An aliquot of the cell culture supernatant is transferred to a white, opaque 96-well plate. A luciferase detection reagent is added, and the luminescence is measured using a luminometer.
-
Data Analysis : The half-maximal effective concentration (EC₅₀) is determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding : Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure : The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Following the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the context in which these compounds operate and the logic behind their design, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the fundamental principles of SAR.
Caption: The cGAS-STING signaling pathway, a target for immunotherapy.
References
Biological activity of 2-Amino-1H-pyrrole-3-carbonitrile versus other heterocyclic scaffolds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of 2-Amino-1H-pyrrole-3-carbonitrile and other key heterocyclic scaffolds, supported by experimental data.
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug design. This guide provides a comparative analysis of the biological activities of this compound against other prominent heterocyclic systems, namely pyridine, pyrimidine, and thiophene. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in their quest for novel therapeutics.
Data Presentation: A Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of derivatives based on the four heterocyclic scaffolds. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of their potency.
Table 1: Anticancer Activity (IC50 in µM)
| Compound Scaffold | Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative | A549 (Lung) | 0.35 | [1] |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivative | PC-3 (Prostate) | 1.04 | [1] | |
| Pyridine | Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [2] | |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 | [3] | |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [4] | |
| Pyrimidine | Thiophenyl-pyrimidine derivative | MRSA | 2 mg/mL (MIC) | [5] |
| Pyrimidine analogue Ax7 | HCT116 (Colorectal) | - | [6] | |
| Pyrimidine analogue Ax10 | HCT116 (Colorectal) | - | [6] | |
| Thiophene | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung) | - | [7] |
| Thiophene pyrazole hybrid | - | - | [8] |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | - | - | - | - |
| Pyridine | N-aminothiazolyl-1,2-dihydropyridine | B. subtilis, E. coli, P. aeruginosa, S. aureus | - | [9] |
| Pyridine-3-thiazole hydrazides | Various bacteria and fungi | - | [9] | |
| Pyrimidine | 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA, VREs | 2 | [5] |
| Pyrimidine derivative 7d, 7e, 7f | - | 3.12 | [10] | |
| Thiophene | Thiophene derivative 12a | B. mycoides, C. albicans | <0.0048 | [11] |
| Thiophene derivative 15 | E. coli, B. mycoides, C. albicans | >0.0048, 0.0098, 0.039 | [11] |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)
| Compound Scaffold | Derivative | IC50 (µM) | Reference |
| This compound | Pyrrole carboxylic acid derivative 4k | - | [12] |
| Pyrrole carboxylic acid derivative 4h | - | [12] | |
| Pyridine | - | - | - |
| Pyrimidine | Pyrazolo[4,3-d]pyrimidine derivative | - | [13] |
| Pyrimidine derivative L1, L2 | - | [14] | |
| Thiophene | Thiophene pyrazole hybrid | - | [8] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | 0.31-1.40 | [8] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key biological assays cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][17] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value of the compound.[15]
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[20]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.[21]
-
Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.[14]
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.[20]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[22]
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[23]
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the appearance of an oxidized product, often colorimetrically or fluorometrically.[16][18]
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test inhibitor solutions.[1][15]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of the test inhibitor and incubate to allow for binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[1]
-
Reaction Incubation and Termination: Incubate for a specific time at 37°C and then stop the reaction.[15]
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method.[15]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value.[15]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these heterocyclic scaffolds exert their biological effects is crucial for rational drug design.
Anticancer Mechanisms
Many anticancer agents derived from these scaffolds function by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways involved in cell proliferation and survival.[1]
Pyrrole Derivatives and Apoptosis: Certain pyrrole derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[1] They can also inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell growth and angiogenesis.
Antimicrobial Mechanisms
The antimicrobial action of these heterocyclic compounds often involves the disruption of essential cellular processes in microorganisms.
Pyrimidine Derivatives and Bacterial Cell Division: Some thiophenyl-pyrimidine derivatives exhibit potent antibacterial activity by inhibiting FtsZ polymerization.[5] FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to bactericidal effects.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of these scaffolds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.
Thiophene Derivatives and Prostaglandin Synthesis: Thiophene derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[8]
Conclusion
This comparative guide highlights the significant and diverse biological activities of this compound and other key heterocyclic scaffolds. The presented quantitative data underscores the potential of these core structures in the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols offer a foundation for reproducible research, while the visualized signaling pathways provide insights into their mechanisms of action. It is evident that each scaffold possesses unique attributes, and further exploration through structural modifications and biological evaluations will undoubtedly lead to the discovery of novel and effective therapeutic agents. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery, facilitating informed decisions in the selection and optimization of heterocyclic scaffolds for targeted therapeutic applications.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of the Antibacterial Activity of Pyrrole-3-Carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyrrole-3-carbonitrile derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comparative analysis of the antibacterial activity of various pyrrole-3-carbonitrile analogs, supported by experimental data, to aid in the advancement of new therapeutic strategies against bacterial infections.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile analogs against Mycobacterium tuberculosis H37Rv, a significant human pathogen.
| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv[1] |
| 1a | -H | >100 |
| 1b | -CH₃ | 50 |
| 1c | -C₂H₅ | 25 |
| 1d | -CH(CH₃)₂ | 12.5 |
| 1e | -C₆H₅ | 50 |
| 1f | -CH₂C₆H₅ | 25 |
| 1g | -C₆H₄-4-Cl | 12.5 |
| 1h | -C₆H₄-4-F | 25 |
| 1i | -C₆H₄-4-NO₂ | 50 |
| 1j | -C₆H₄-4-OCH₃ | >100 |
Note: Lower MIC values indicate higher antibacterial activity.
In a separate study, the antibacterial activity of 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile was evaluated against Escherichia coli, demonstrating potent activity. While a direct comparison with a range of analogs was not provided in the same study, its efficacy highlights the potential of this scaffold against Gram-negative bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the pyrrole-3-carbonitrile analogs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Standardized bacterial cultures (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for most bacteria or Middlebrook 7H9 broth for mycobacteria, is used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used to perform the assay.
2. Assay Procedure:
-
Serial Dilutions: The test compounds are serially diluted in the growth medium within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it does not inhibit bacterial growth.
-
Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, rifampicin) is tested in parallel as a reference.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for common bacteria; up to several days for slower-growing organisms like M. tuberculosis).
-
Reading the Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mechanism of Action: Inhibition of Metallo-β-lactamases
A significant mechanism of bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is the production of β-lactamase enzymes, which inactivate these drugs. Metallo-β-lactamases (MBLs) are a class of these enzymes that are particularly concerning due to their broad-spectrum activity and their resistance to commercially available β-lactamase inhibitors.
Recent studies have identified 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives as potent inhibitors of MBLs from various subclasses (B1, B2, and B3)[2][3]. By inhibiting these resistance enzymes, pyrrole-3-carbonitrile analogs can restore the efficacy of β-lactam antibiotics against multidrug-resistant bacteria.
Below is a diagram illustrating the proposed mechanism of action where pyrrole-3-carbonitrile analogs act as MBL inhibitors, thereby protecting β-lactam antibiotics from degradation and allowing them to exert their antibacterial effect on the bacterial cell wall.
Caption: Proposed mechanism of action of pyrrole-3-carbonitrile analogs as MBL inhibitors.
Conclusion
Pyrrole-3-carbonitrile analogs represent a versatile and promising scaffold for the development of new antibacterial agents. The data presented herein demonstrates their potential, particularly against challenging pathogens like Mycobacterium tuberculosis. Furthermore, their ability to inhibit key bacterial resistance mechanisms, such as metallo-β-lactamases, opens up avenues for combination therapies that could revitalize the existing arsenal of β-lactam antibiotics. Further structure-activity relationship (SAR) studies are warranted to optimize the antibacterial potency and pharmacokinetic properties of this promising class of compounds.
References
Unveiling the Potential of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1H-pyrrole-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown significant promise as inhibitors of various enzymes, making them attractive candidates for the development of novel therapeutics. This guide provides an objective comparison of the performance of these derivatives against different enzyme targets, supported by experimental data and detailed protocols to aid in their validation.
Data Presentation: A Comparative Overview of Inhibitory Activity
The following table summarizes the inhibitory potency of selected this compound derivatives against various enzymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound | Reference IC50/Ki (µM) |
| Series A, Compound A12 | Mushroom Tyrosinase | 0.97 | - | Kojic Acid | 28.72 |
| Series A, Compound A1 | Mushroom Tyrosinase | > 89.15 | - | Kojic Acid | 28.72 |
| Series A, Compound A2 | Mushroom Tyrosinase | 8.72 | - | Kojic Acid | 28.72 |
| Series A, Compound A4 | Mushroom Tyrosinase | 8.47 | - | Kojic Acid | 28.72 |
| Series A, Compound A6 | Mushroom Tyrosinase | 8.17 | - | Kojic Acid | 28.72 |
| Compound 7d | Human Carbonic Anhydrase I (hCA I) | - | 2.84 | Acetazolamide | Not specified |
| Compound 7b | Human Carbonic Anhydrase II (hCA II) | - | 2.56 | Acetazolamide | Not specified |
| Unnamed Pyrrole Derivatives | Lymphocyte-specific kinase (Lck) | <0.01 | - | Not specified | Not specified |
Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols: Methodologies for Validation
Accurate and reproducible experimental design is crucial for the validation of enzyme inhibitors. Below are detailed protocols for key assays used to characterize this compound derivatives.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on tyrosinase, a key enzyme in melanin synthesis.[1][2][3]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and kojic acid in the sodium phosphate buffer. The final DMSO concentration should be below 1%.
-
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of mushroom tyrosinase solution (1000 units/mL in buffer).
-
For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution. For the blank, add 80 µL of buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and other physiological processes.[4]
Materials:
-
Human Carbonic Anhydrase (hCA)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.
-
In a 96-well plate, add 158 µL of assay buffer and 2 µL of the test compound dilution to the sample wells.
-
For the maximum activity control, add 158 µL of assay buffer and 2 µL of DMSO.
-
Add 20 µL of a working solution of hCA to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction and determine the percent inhibition as described for the tyrosinase assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of kinases by measuring the amount of ADP produced in the phosphorylation reaction.[5]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the diluted test compound or DMSO (control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key signaling pathways and experimental workflows.
References
A Comparative Guide to Novel Pyrrole Compounds: In Vitro and In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] Recent research has focused on the development of novel pyrrole derivatives with enhanced therapeutic potential. This guide provides an objective comparison of the performance of selected novel pyrrole compounds against established alternatives, supported by experimental data from recent studies.
Anticancer Activity: A Head-to-Head Comparison
Recent advancements in the design and synthesis of pyrrole derivatives have yielded promising anticancer agents that target various mechanisms of cancer progression, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]
In Vitro Cytotoxicity
A series of novel pyrrole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | ~25 µM (estimated) | 5-Fluorouracyl | Not specified |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | >50 µM (estimated) | 5-Fluorouracyl | Not specified |
| MI-1 | Malignant Cells | Not specified | Induces apoptosis | Not specified | Not specified |
| D1 | Malignant Cells | Not specified | Induces apoptosis | Not specified | Not specified |
Note: The IC50 for Pyrrole Derivatives 4d and 4a are estimated based on reported percentage decrease in cell viability at 50 µM.[2]
In Vivo Efficacy
Preclinical in vivo studies in animal models are crucial for assessing the therapeutic potential of novel compounds.
| Compound | Animal Model | Tumor Type | Outcome |
| Pyrrolopyridine (19a) | Mouse Xenograft Model | Prostate (PC-3) | Effective in the PC-3 mouse xenograft model.[3] |
| HPPEEA and PEA | Mouse Animal Models | Leukemia, Lung | Moderate anticancer activity with no apparent acute toxicity and noteworthy anti-metastasis activity.[4] |
| MI-1 and D1 | Colorectal Cancer Model | Colon | Restored reduced hemoglobin and normalized elevated platelets and monocytes (MI-1).[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrole compounds and incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
In Vivo Anticancer Evaluation (Xenograft Model)
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound or vehicle control to the mice through a specified route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and study methodologies.
Caption: Inhibition of EGFR/VEGFR signaling by novel pyrrole compounds.
Caption: Workflow for anticancer evaluation of novel pyrrole compounds.
Anti-inflammatory and Antibacterial Potential
Beyond cancer, novel pyrrole derivatives have demonstrated significant promise as anti-inflammatory and antibacterial agents.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for screening anti-inflammatory drugs.[7]
| Compound Group | Animal Model | Outcome |
| Six Novel Pyrroles | Wistar Rats | No significant anti-inflammatory activity observed in the tested model.[7] |
In Vitro Antibacterial Activity
The antibacterial efficacy of new pyrrole compounds is often assessed by determining the minimum inhibitory concentration (MIC).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | Ethambutol | 0.5 |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
Conclusion
The exploration of novel pyrrole compounds continues to be a fertile ground for the discovery of new therapeutic agents. The data presented in this guide highlights the potential of these compounds in oncology and infectious diseases. Further in-depth in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vivo biological activities of tetrapyrrole ethanolamides as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacia.pensoft.net [pharmacia.pensoft.net]
Comparing the efficacy of different catalysts in 2-aminopyrrole synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrrole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient synthesis of these heterocycles is therefore of significant interest. This guide provides a comparative overview of three prominent catalytic strategies for the synthesis of polysubstituted 2-aminopyrroles: gold-catalyzed intermolecular nitrene transfer, copper-catalyzed tandem three-component reaction, and a metal-free domino reaction. We present a side-by-side analysis of their efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
Data Presentation: A Quantitative Comparison of Catalytic Efficacy
The following tables summarize the performance of gold, copper, and metal-free catalytic systems in the synthesis of 2-aminopyrroles, highlighting key reaction parameters for a selection of substrates.
Gold-Catalyzed Intermolecular Nitrene Transfer
This method utilizes a cationic gold catalyst, such as [JohnPhosAu(MeCN)]SbF₆, to facilitate the reaction between vinyl azides and ynamides, yielding highly substituted 2-aminopyrroles. The reaction proceeds under mild conditions and generally affords good to excellent yields.[1][2]
| Entry | Ynamide (R¹) | Vinyl Azide (R², R³) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ts-N(Ph)-C≡C-Ph | Ph-C(N₃)=CH₂ | 5 | DCE | 60 | 12 | 85 |
| 2 | Ms-N(Bn)-C≡C-Ph | 4-MeC₆H₄-C(N₃)=CH₂ | 5 | DCE | 60 | 12 | 92 |
| 3 | Ts-N(Ph)-C≡C-Et | Ph-C(N₃)=CH₂ | 5 | DCE | 60 | 24 | 78 |
| 4 | Bs-N(Ph)-C≡C-Ph | 4-ClC₆H₄-C(N₃)=CH₂ | 5 | DCE | 60 | 12 | 88 |
Data extracted from Wu et al., J. Org. Chem. 2015, 80, 11407-11416.
Copper-Catalyzed Tandem Three-Component Reaction
This approach involves a copper(II) triflate-catalyzed reaction between aromatic alkenes or alkynes, trimethylsilyl cyanide (TMSCN), and N,N-disubstituted formamides. This multicomponent strategy allows for the rapid assembly of complex pyrroles from simple starting materials.[3][4]
| Entry | Alkene/Alkyne | Formamide | Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | DMF | Cu(OTf)₂ (20) | DDQ | DMF | 80 | 24 | 75 |
| 2 | 4-Methylstyrene | DMF | Cu(OTf)₂ (20) | DDQ | DMF | 80 | 24 | 82 |
| 3 | Phenylacetylene | DMF | Cu(OTf)₂ (20) | DDQ | DMF | 80 | 24 | 78 |
| 4 | Styrene | DEF | Cu(OTf)₂ (20) | DDQ | DEF | 80 | 24 | 72 |
Data extracted from Mou et al., Org. Lett. 2016, 18, 4032-4035.
Metal-Free Domino Reaction
This methodology describes a thermal domino reaction of alkynyl vinyl hydrazides, proceeding through a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. This metal-free approach offers an alternative pathway to substituted 2-aminopyrroles.[5][6]
| Entry | Alkynyl Vinyl Hydrazide (R¹, R²) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc-N(C≡C-Ph)-N(CH=CH-CO₂Et)-Boc | Xylenes | 140 | 24 | 82 |
| 2 | Boc-N(C≡C-c-Pr)-N(CH=CH-CO₂Et)-Boc | Xylenes | 140 | 24 | 75 |
| 3 | Boc-N(C≡C-Ph)-N(CH=CH-COMe)-Boc | Xylenes | 140 | 48 | 68 |
| 4 | Boc-N(C≡C-n-Bu)-N(CH=CH-CO₂Et)-Boc | Xylenes | 140 | 24 | 79 |
Data extracted from Diana-Rivero et al., Org. Lett. 2021, 23, 4078-4082.
Experimental Protocols
General Procedure for Gold-Catalyzed 2-Aminopyrrole Synthesis
To a solution of the ynamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube was added the vinyl azide (0.24 mmol) and [JohnPhosAu(MeCN)]SbF₆ (5 mol %, 0.01 mmol). The mixture was stirred at 60 °C for the time indicated in the data table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminopyrrole.[1][2]
General Procedure for Copper-Catalyzed 2-Aminopyrrole Synthesis
A mixture of the alkene or alkyne (0.5 mmol), Cu(OTf)₂ (0.2 equiv., 0.1 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv., 1.0 mmol) in N,N-dimethylformamide (DMF, 3.0 mL) was stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (TMSCN, 2.0 equiv., 1.0 mmol) was then added, and the resulting mixture was stirred at 80 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to give the corresponding pyrrole.[3][4]
General Procedure for Metal-Free Domino Synthesis of 2-Aminopyrroles
A solution of the N-alkynyl, N'-vinyl hydrazide (0.2 mmol) in xylenes (2.0 mL) was heated to reflux (140 °C) in a sealed tube for the time specified in the data table. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the pure 2-aminopyrrole.[5][6]
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for each of the compared synthetic methods.
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 2-aminopyrroles.
Caption: Experimental workflow for the copper-catalyzed synthesis of polysubstituted pyrroles.
References
- 1. The Synthesis of Multisubstituted Pyrroles via a Copper-Catalyzed Tandem Three-Component Reaction [organic-chemistry.org]
- 2. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles [organic-chemistry.org]
- 4. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration [organic-chemistry.org]
Performance Benchmarking of 2-Amino-1H-pyrrole-3-carbonitrile-Based Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the performance of inhibitors based on the 2-Amino-1H-pyrrole-3-carbonitrile scaffold. It is intended for researchers, scientists, and drug development professionals interested in the potency and efficacy of this class of compounds against key biological targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives has been evaluated against several important drug targets, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Metallo-β-lactamase IMP-1. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds in comparison to other known inhibitors.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer drugs. The pyrrole indolin-2-one scaffold, which incorporates the this compound moiety, has shown significant promise in this area.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indolin-2-one Derivative 5b | VEGFR-2 | 0.160 | Sunitinib | 0.139 |
| Indolin-2-one Derivative 10e | VEGFR-2 | 0.358 | Sunitinib | 0.139 |
| Indolin-2-one Derivative 10g | VEGFR-2 | 0.087 | Sunitinib | 0.139 |
| Indolin-2-one Derivative 15a | VEGFR-2 | 0.180 | Sunitinib | 0.139 |
| Indolin-2-one Derivative 17a | VEGFR-2 | 0.078 | Sunitinib | 0.139 |
| 3,4,5-trimethoxyphenyl analog 52 | VEGFR-2 | 0.01318 | Sunitinib | 0.0142 |
Table 1: Comparative IC50 values of various pyrrole-based indolin-2-one derivatives against VEGFR-2, with Sunitinib as a reference inhibitor.[1][2][3][4]
Metallo-β-lactamase (IMP-1) Inhibition
Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often last-resort treatments. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been investigated as inhibitors of IMP-1, a prominent MBL.[5][6]
| Compound | Target | IC50 (µM) | Ki (µM) | Alternative Inhibitor (Thioester Derivative) | Ki (µM) |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative 5f | IMP-1 | - | low µM | Thioester Derivative 10 | 0.044 |
| N-acylamide derivative 10 | IMP-1 | - | - | Thioester Derivative 13 | 0.62 |
| N-acylamide derivative 11 | IMP-1 | - | - | Thiol 15 | - |
| NCI Compound 20707 (Succinic acid derivative) | IMP-1 | - | 3.3 | - | - |
| NCI Compound 140905 | IMP-1 | 5.0 - 17 | - | - | - |
| NCI Compound 9746 | IMP-1 | 5.0 - 17 | - | - | - |
| 2-((E)-(1,3-dihydroxy-2-methylpropan-2-ylimino)methyl)-4,6-diiodophenol | IMP-1 | 1.2 | - | - | - |
Table 2: Inhibitory activities of this compound derivatives and other compounds against IMP-1.[5][7][8]
Signaling Pathways and Mechanisms of Action
Understanding the biological context in which these inhibitors function is crucial for their development and application. The following diagrams illustrate the VEGFR-2 signaling pathway and the generalized mechanism of metallo-β-lactamases.
Caption: VEGFR-2 signaling pathway in angiogenesis and the point of intervention for pyrrole-based inhibitors.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One S… [ouci.dntb.gov.ua]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-1H-pyrrole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Kinase Inhibitor Selectivity
The 2-amino-1H-pyrrole-3-carbonitrile scaffold and its close analogs, such as pyrrole-3-carboxamides, represent a promising class of compounds in the development of targeted therapies, particularly as kinase inhibitors. Achieving selectivity is a paramount challenge in kinase inhibitor development, as off-target effects can lead to toxicity and unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity profiles of pyrrole-based derivatives, using publicly available experimental data to illustrate how structural modifications can influence selectivity across the human kinome.
Here, we focus on a case study of pyrrole-3-carboxamide derivatives developed as inhibitors of Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway implicated in myeloproliferative neoplasms. We compare the selectivity of a highly optimized derivative, NMS-P953 , with one of its precursors, Compound 1 , to highlight the impact of structure-activity relationship (SAR) studies on improving the selectivity profile.[1][2]
Data Presentation: Kinase Selectivity Profiles
The inhibitory activity of NMS-P953 and its precursor, Compound 1, was assessed against a panel of kinases. The data, summarized below, showcases the significant improvement in selectivity for JAK2 and a reduction in off-target activity for NMS-P953.
| Kinase Target | NMS-P953 IC50 (nM) | Compound 1 IC50 (nM) | Kinase Family |
| JAK2 | 3 | 11 | Tyrosine Kinase |
| JAK1 | 347 | 170 | Tyrosine Kinase |
| JAK3 | 120 | 110 | Tyrosine Kinase |
| TYK2 | 118 | 140 | Tyrosine Kinase |
| Aurora A | >10000 | 1000 | Ser/Thr Kinase |
| Aurora B | >10000 | 2500 | Ser/Thr Kinase |
| CDK2 | >10000 | 5000 | Ser/Thr Kinase |
| LCK | >10000 | 3000 | Tyrosine Kinase |
| SRC | >10000 | 4500 | Tyrosine Kinase |
| FLT3 | 800 | 600 | Tyrosine Kinase |
| c-MET | >10000 | 7000 | Tyrosine Kinase |
| VEGFR2 | >10000 | 8000 | Tyrosine Kinase |
Data compiled from "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors". IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]
Key Observations:
-
Improved Potency and Selectivity: NMS-P953 demonstrates a 3-fold improvement in potency against the primary target, JAK2, compared to Compound 1.[1] More importantly, its selectivity over other JAK family members (JAK1, JAK3, TYK2) is significantly enhanced.
-
Elimination of Off-Target Activity: NMS-P953 shows negligible activity (>10,000 nM) against a range of other kinases, including Aurora, CDK, and SRC family kinases, which were moderately inhibited by the precursor compound.[1] This "cleaner" profile reduces the risk of off-target related side effects.
Mandatory Visualizations
To better understand the context of this research, the following diagrams illustrate a key signaling pathway affected by these inhibitors and a typical workflow for assessing kinase inhibitor selectivity.
Caption: The JAK/STAT signaling pathway, a key target for NMS-P953.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for establishing a compound's potency and selectivity. The following is a representative protocol for an in vitro kinase assay, based on methodologies commonly employed in the field.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of an inhibitor to the ATP-binding site of a kinase.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Purified, recombinant kinases (e.g., JAK family kinases, SRC, LCK, etc.)
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled, broad-spectrum kinase tracer (binds to the ATP pocket)
-
Test compounds (e.g., NMS-P953) serially diluted in DMSO
-
Assay Buffer (e.g., HEPES, MgCl2, EGTA, and Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase/Antibody Preparation: Prepare a solution containing the kinase of interest and the Eu-labeled antibody in the assay buffer. The concentration of the kinase should be optimized for each specific assay.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add the Kinase/Antibody solution to all wells of the plate containing the test compounds.
-
Add the Tracer solution to all wells.
-
The final volume in each well is typically 10-20 µL.
-
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate using a TR-FRET enabled plate reader. Excite the Europium donor fluorophore at ~340 nm and measure the emission from both the donor (at 615 nm) and the acceptor fluorophore (at 665 nm).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well. A high ratio indicates high FRET, meaning the tracer is bound to the kinase (low inhibition). A low ratio indicates low FRET, meaning the test compound has displaced the tracer (high inhibition).
-
Normalize the data using the controls (DMSO for 0% inhibition, and a well without kinase for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide underscores the importance of comprehensive cross-reactivity profiling in the development of selective kinase inhibitors. The evolution from Compound 1 to the highly selective NMS-P953 serves as a clear example of how targeted SAR studies can successfully mitigate off-target effects, a critical step in the journey from a promising scaffold to a viable therapeutic candidate.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-1H-pyrrole-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-1H-pyrrole-3-carbonitrile, a compound often utilized in complex organic synthesis.
The primary and unequivocal recommendation for the disposal of this compound is to utilize a licensed and approved hazardous waste disposal facility.[1][2][3][4] Adherence to local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary. | Avoids inhalation of potentially harmful dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal by a professional waste management service.
1. Waste Collection:
-
Solid Waste: Collect un- or contaminated solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and labeled container designed for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, must also be treated as hazardous waste and collected in the designated solid waste container.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "755753-61-8."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
3. Temporary Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be cool and dry.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any other components in the waste stream.
-
Never attempt to dispose of this compound down the drain or in regular trash.[1][5] This can lead to environmental contamination and is a violation of regulatory standards.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
If safe to do so, prevent the spread of the material.
-
For small spills, use an inert absorbent material, and collect it into a labeled hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
-
If inhaled, move to fresh air and seek medical attention.[1][3]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds in the absence of a specific SDS for this compound. Always consult with your institution's Environmental Health and Safety department and refer to all applicable local, state, and federal regulations for chemical handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-1H-pyrrole-3-carbonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-1H-pyrrole-3-carbonitrile, a key compound in various research applications.
Essential Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and disposed of immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are required.[2] |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are mandatory to protect the skin.[3][4] |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3] If significant dust is generated, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to control airborne particles.[3][5]
-
Surface Protection: Before starting, cover the work surface with absorbent, disposable bench paper.[6]
-
Gather Materials: Ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible to avoid unnecessary movement and potential spills.
-
Weighing: When weighing the powder, use an enclosed balance if available.[6] Avoid pouring the powder directly from the storage container; instead, use a clean spatula to transfer small amounts to a weigh boat.[6] Keep the primary container closed as much as possible.[6]
Experimental Use:
-
Solution Preparation: If dissolving the powder, do so within the fume hood. Add the powder to the solvent slowly to prevent splashing.
-
Handling Solutions: When working with solutions of the compound, continue to wear all recommended PPE.
-
Avoid Contamination: Be mindful of cross-contamination. Do not touch personal items, such as phones or keyboards, with gloved hands.[1][7] Remove and dispose of gloves properly after handling the chemical and before leaving the laboratory.[1]
Post-Experiment:
-
Decontamination: Thoroughly clean the work area and any equipment used. A wet cleaning method or a HEPA-filtered vacuum is recommended for cleaning up any residual powder to avoid generating dust.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after the completion of any task and before leaving the laboratory, even if gloves were worn.[7]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and bench paper should be collected in a designated, labeled hazardous waste container.[8]
-
Excess solid this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Do not pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.[7][9] Nitrile compounds and their derivatives generally require specialized disposal procedures.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 2. lgcstandards.com [lgcstandards.com]
- 3. uwlax.edu [uwlax.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
